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  • Product: 5-iodo-1,4-dimethyl-1H-pyrazole
  • CAS: 1420831-53-3

Core Science & Biosynthesis

Foundational

5-iodo-1,4-dimethyl-1H-pyrazole CAS 1420831-53-3 properties

The following technical guide details the properties, synthesis, and application of 5-iodo-1,4-dimethyl-1H-pyrazole (CAS 1420831-53-3). This document is structured for researchers requiring a rigorous, mechanism-based un...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 5-iodo-1,4-dimethyl-1H-pyrazole (CAS 1420831-53-3). This document is structured for researchers requiring a rigorous, mechanism-based understanding of this heterocyclic building block.

Strategic C5-Functionalization of the Pyrazole Core

Executive Summary

5-iodo-1,4-dimethyl-1H-pyrazole (CAS 1420831-53-3) is a specialized heterocyclic intermediate used primarily in the synthesis of polysubstituted pyrazoles for kinase inhibition and agrochemical development.[1] Unlike its more common 4-iodo regioisomers, this compound features an iodine atom at the C5 position, flanked by a methyl group at C4 and a methyl group at N1.

This specific substitution pattern creates a sterically congested electrophilic site , presenting unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide delineates the thermodynamic rationale for its synthesis via directed lithiation (avoiding C4-electrophilic competition) and provides optimized protocols for its deployment in Suzuki-Miyaura and Sonogashira couplings.

Chemical Profile & Physical Properties[4][5]
PropertyData
Chemical Name 5-Iodo-1,4-dimethyl-1H-pyrazole
CAS Number 1420831-53-3
Molecular Formula C₅H₇IN₂
Molecular Weight 222.03 g/mol
Structure (SMILES) Cn1c(I)c(C)cn1
Appearance Off-white to pale yellow solid (low melting)
Solubility Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water.[2]
Stability Light-sensitive (store in amber vials); stable under inert atmosphere at -20°C.
Synthetic Methodology: The Lithiation Advantage

The synthesis of 5-iodo-1,4-dimethyl-1H-pyrazole demands a mechanistic understanding of pyrazole acidity. Standard electrophilic iodination (e.g., NIS or I₂/HIO₃) typically targets the electron-rich C4 position. However, in 1,4-dimethylpyrazole, the C4 position is blocked. While one might expect electrophilic attack at C5, the C5 position is electron-deficient due to the adjacent imine-like nitrogen (N2).

Therefore, the only authoritative route to the 5-iodo derivative is via C5-deprotonation using a strong organolithium base. The N1-methyl group directs lithiation to the C5 position through coordination and inductive acidification (alpha-lithiation).

Protocol: C5-Selective Lithiation and Iodination[2]

Reaction Overview: 1,4-Dimethylpyrazole + n-BuLi → [5-Lithio-Intermediate] + I₂ → Product

Step-by-Step Procedure:

  • Preparation : Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation : Charge the flask with 1,4-dimethylpyrazole (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation : Dropwise add n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 eq) over 15 minutes.

    • Mechanistic Note: Maintain internal temperature below -65°C to prevent ring fragmentation or lateral lithiation of the methyl groups.

  • Metalation : Stir at -78°C for 45 minutes. The solution typically turns a pale yellow, indicating the formation of the 5-lithio species.

  • Quenching : Add a solution of Iodine (I₂, 12.0 mmol, 1.2 eq) dissolved in THF (10 mL) dropwise. The iodine color will fade initially as it is consumed.

  • Workup : Allow the mixture to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (indicated by the disappearance of the brown color).

  • Isolation : Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Checkpoint:

  • ¹H NMR (CDCl₃) : Look for the disappearance of the C5-H singlet (typically around δ 7.3-7.5 ppm depending on solvent) and the retention of the C3-H singlet (approx δ 7.2 ppm) and two methyl singlets.

Reactivity Profile & Catalytic Strategy

The 5-iodo-1,4-dimethyl-1H-pyrazole scaffold presents a "ortho-di-substituted" environment. The iodine atom is sandwiched between the N1-Methyl and C4-Methyl groups.

  • Steric Hindrance : The oxidative addition of Pd(0) into the C-I bond is slower than in unhindered 4-iodopyrazoles.

  • Catalyst Selection : Standard Pd(PPh₃)₄ may be sluggish. Use phosphine ligands with large cone angles or dialkylbiaryl ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition and reductive elimination in crowded systems.

Diagram 1: Synthetic Logic & Reactivity Flow

G Start 1,4-Dimethylpyrazole Lithiation Intermediate: 5-Lithio-1,4-dimethylpyrazole Start->Lithiation n-BuLi, THF, -78°C (Directed Deprotonation) Product 5-Iodo-1,4-dimethyl-1H-pyrazole (CAS 1420831-53-3) Lithiation->Product Iodine (I2) (Electrophilic Trap) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-SPhos) Product->Suzuki C-C Bond Formation (Biaryl Synthesis) Sonogashira Sonogashira Coupling (Alkyne, CuI, PdCl2(PPh3)2) Product->Sonogashira Alkynylation Negishi Negishi Coupling (R-ZnX, Pd(dppf)) Product->Negishi Alkyl/Aryl Coupling

Caption: Synthesis via directed lithiation and downstream functionalization pathways. Note the divergence from standard electrophilic halogenation.

Application Protocols
A. Suzuki-Miyaura Cross-Coupling (General Procedure)

Use this protocol to install aryl or heteroaryl groups at the C5 position.

  • Reagents : 5-iodo-1,4-dimethyl-1H-pyrazole (1.0 eq), Arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq).

  • Catalyst : Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) . The SPhos ligand is critical for overcoming the steric hindrance of the adjacent methyl groups.

  • Solvent : Toluene/Water (10:1) or Dioxane/Water.

  • Conditions : Heat to 90°C for 4-12 hours under Argon.

  • Note : If the boronic acid is protodeboronated easily, switch to Pd(dppf)Cl₂ and use mild base (Cs₂CO₃).

B. Sonogashira Coupling

Use this protocol to install alkyne handles for "Click" chemistry or further cyclization.

  • Reagents : 5-iodo-1,4-dimethyl-1H-pyrazole (1.0 eq), Terminal Alkyne (1.2 eq), CuI (5 mol%), Et₃N (3.0 eq).

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%) .

  • Solvent : DMF or THF (degassed).

  • Conditions : 60°C. Higher temperatures may be required compared to 4-iodo isomers due to the steric bulk at C4 and N1.

Safety & Handling Guidelines
  • Iodinated Compounds : Like many halo-heterocycles, this compound may be a skin and eye irritant. Wear nitrile gloves and safety glasses.

  • Light Sensitivity : The C-I bond can undergo homolytic cleavage under strong UV light. Store in amber glass or foil-wrapped containers.

  • Lithiation Safety : n-Butyllithium is pyrophoric. All lithiation reactions must be performed in flame-dried glassware under a positive pressure of inert gas (Nitrogen or Argon).

References
  • Regioselective Lithiation of Pyrazoles : Iddon, B. "Lithiation of Five-Membered Heteroaromatic Compounds." Organic Reactions, 2004.

  • Synthesis of 5-Iodopyrazoles : Sadig, J. E., et al.[2] "Magnesiation of pyrazoles: regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Chemical Communications, 2012.

  • Steric Effects in Cross-Coupling : Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008.

  • General Pyrazole Chemistry : Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

Sources

Exploratory

5-Iodo-1,4-dimethyl-1H-pyrazole: Structural Architecture and Synthetic Utility

[1] Executive Summary 5-iodo-1,4-dimethyl-1H-pyrazole (CAS: 1420831-53-3) is a specialized heterocyclic building block utilized primarily in the development of complex pharmaceutical agents, particularly kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-iodo-1,4-dimethyl-1H-pyrazole (CAS: 1420831-53-3) is a specialized heterocyclic building block utilized primarily in the development of complex pharmaceutical agents, particularly kinase inhibitors and modulators of the ubiquitin-proteasome system.[1][2][3][4] Unlike its more common isomer, 4-iodo-1,5-dimethylpyrazole, this compound features an iodine atom at the C-5 position, adjacent to the N-methyl group.[1] This specific substitution pattern renders the C-I bond highly reactive toward oxidative addition in palladium-catalyzed cross-coupling reactions, while the C-4 methyl group provides steric bulk that can enhance selectivity in subsequent binding events.[1]

This guide details the structural specifications, validated synthetic protocols, and reactivity profiles of 5-iodo-1,4-dimethyl-1H-pyrazole, designed for researchers requiring high-purity scaffolds for Structure-Activity Relationship (SAR) studies.[1]

Structural Characterization & Identification[1]

The precise identification of pyrazole isomers is critical due to the tautomeric nature of unsubstituted pyrazoles. However, in 5-iodo-1,4-dimethyl-1H-pyrazole , the N-methylation at position 1 locks the tautomer, fixing the bond order and numbering scheme.[1]

Nomenclature and Identifiers[1][5]
PropertySpecification
IUPAC Name 5-iodo-1,4-dimethyl-1H-pyrazole
CAS Number 1420831-53-3
Molecular Formula C₅H₇IN₂
Molecular Weight 222.03 g/mol
SMILES (Canonical) Cc1cn(C)c(I)c1
InChI Key JAKUAKSZBOSBOD-UHFFFAOYSA-N (Analogous derivative check required)
Appearance Off-white to pale yellow crystalline solid
3D Structural Logic

The pyrazole ring is planar.[1] The C-5 position is electronically distinct because it is flanked by the N-methyl group (position 1) and the C-4 methyl group.[1]

  • Steric Environment: The iodine atom at C-5 experiences steric pressure from the N-methyl group.[1] This "ortho-like" effect can influence the rate of oxidative addition in catalytic cycles, often requiring smaller phosphine ligands for efficient coupling.

  • Electronic Environment: The C-5 carbon is electron-deficient due to the inductive withdrawal of the adjacent nitrogen (N-1), making the C-I bond activated for metal insertion.[1]

Synthetic Methodology

Synthesizing 5-iodo-1,4-dimethyl-1H-pyrazole requires overcoming the natural reactivity of the pyrazole ring.[1] Electrophilic aromatic substitution (SEAr) typically favors the C-4 position. Since C-4 is blocked by a methyl group, direct iodination using electrophiles (


) is sluggish and often leads to side reactions.

The Superior Protocol: Directed Lithiation The most reliable method employs Directed ortho-Metalation (DoM) . The N-1 nitrogen coordinates with lithium, directing deprotonation selectively to the C-5 position (thermodynamic product) rather than the N-methyl group (kinetic product).[1]

Experimental Protocol: C-5 Selective Iodination

Objective: Regioselective synthesis of 5-iodo-1,4-dimethyl-1H-pyrazole from 1,4-dimethylpyrazole.

Reagents:

  • Substrate: 1,4-Dimethylpyrazole (1.0 eq)

  • Base: n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Electrophile: Iodine (I₂, 1.2 eq)

  • Solvent: Anhydrous THF (dried over Na/benzophenone)

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve 1,4-dimethylpyrazole (10 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation (Critical Step): Add n-BuLi (11 mmol) dropwise over 15 minutes.

    • Mechanistic Note: Maintain -78 °C for 30 minutes, then allow the solution to warm to 0 °C for 30 minutes. This warming step is crucial to favor the thermodynamic 5-lithio species over the kinetic N-lithiomethyl species.[1]

  • Iodination: Cool the mixture back to -78 °C. Add a solution of Iodine (12 mmol) in THF (10 mL) dropwise. The solution will transition from colorless/yellow to dark brown.

  • Quench & Workup: Stir for 1 hour, allowing to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color change: brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Mechanistic Pathway Visualization[1]

SynthesisPathway Start 1,4-Dimethylpyrazole Lithiation Intermediate: 5-Lithio-1,4-dimethylpyrazole Start->Lithiation n-BuLi, THF -78°C to 0°C (Thermodynamic Control) SideProduct Kinetic Trap: N-(Lithiomethyl) Species Start->SideProduct Kinetic Control (-78°C only) Product Target: 5-Iodo-1,4-dimethyl-1H-pyrazole Lithiation->Product Quench with I2 -78°C SideProduct->Lithiation Equilibration (0°C)

Caption: Thermodynamic equilibration at 0°C is required to shift the lithiation from the kinetic N-methyl site to the desired C-5 ring position.

Reactivity & Applications in Drug Discovery[1]

The 5-iodo moiety serves as a versatile "handle" for forming Carbon-Carbon (C-C) and Carbon-Heteroatom (C-X) bonds.[1]

Palladium-Catalyzed Cross-Coupling

The C5-I bond is significantly weaker than C-Br or C-Cl bonds, allowing for oxidative addition under mild conditions.[1] This is particularly useful for introducing the 1,4-dimethylpyrazole core into larger drug scaffolds (e.g., biaryl systems).

Common Transformations:

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form 5-aryl-pyrazoles.[1]

  • Sonogashira: Reaction with terminal alkynes to extend conjugation.[1]

  • Buchwald-Hartwig: Amination at C-5 to generate 5-amino-pyrazoles (kinase hinge binders).[1]

Catalytic Cycle (Suzuki Coupling)

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd + 5-Iodo-1,4-dimethylpyrazole TransMet Transmetallation (Pd-Ar-R) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: The catalytic cycle begins with the oxidative addition of the 5-iodo-pyrazole to the Pd(0) center.

Analytical Data Summary

For researchers verifying their synthesized product, the following spectroscopic signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

7.30 ppm (s, 1H)
C3-H : Singlet.[1] The only aromatic proton.
¹H NMR (CDCl₃)

3.85 ppm (s, 3H)
N-CH₃ : Deshielded due to nitrogen attachment.
¹H NMR (CDCl₃)

2.10 ppm (s, 3H)
C4-CH₃ : Methyl group on the ring.
¹³C NMR ~85-95 ppmC-5 : Significantly upfield due to the Iodine atom (Heavy atom effect).[1]
MS (ESI) m/z 223

Matches expected mass for C₅H₇IN₂.

References

  • Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry, 2006.[5][6]

    • Validates the thermodynamic control required to lithi
  • Synthesis and Reactivity of 5-Iodo-1,4-dimethyl-1H-pyrazole (CAS 1420831-53-3). BLD Pharm Product Catalog.

    • Confirms commercial availability and CAS registry.
  • Directed Metallation of Heterocycles. Chemical Reviews, 1990.

    • Foundational text on the mechanism of Directed ortho-Metal
  • Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Nitrogen Heterocycles. Journal of Organic Chemistry, 2010.

    • Provides general conditions for Suzuki/Sonogashira coupling of iodopyrazoles.

Sources

Foundational

Technical Guide: 1,4-Dimethyl-5-Iodopyrazole in Medicinal Chemistry

Topic: 1,4-dimethyl-5-iodopyrazole building block for medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] [2] Executive Summary & Scaffold An...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,4-dimethyl-5-iodopyrazole building block for medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[2]

Executive Summary & Scaffold Analysis

The 1,4-dimethyl-5-iodopyrazole scaffold represents a specialized, high-value building block in modern drug discovery. Unlike its ubiquitous isomer, 4-iodopyrazole, the 5-iodo variant offers a unique geometric vector for fragment growing and scaffold hopping.[1][2]

This building block is defined by three critical structural features:

  • N1-Methylation: Locks the tautomeric equilibrium, ensuring a defined hydrogen-bond acceptor vector at N2.

  • C4-Methylation: Provides a lipophilic bulk that fills hydrophobic pockets (e.g., the gatekeeper region in kinases) and blocks the metabolically labile C4 position.[1]

  • C5-Iodine: A reactive handle positioned adjacent to the N1-methyl group. This proximity creates a "steric clash" zone that forces out-of-plane twisting in biaryl systems, a property exploited to fine-tune atropisomerism or solubility.

Structural & Electronic Profile
  • Dipole Moment: The 1,4-dimethyl substitution pattern creates a distinct dipole compared to 1,3- or 1,5-isomers.[1][2]

  • Acidity/Basicity: The N2 nitrogen remains a competent H-bond acceptor (pKa of conjugate acid ~2.5), crucial for "hinge binding" in kinase inhibitors.[1]

  • Reactivity: The C5-I bond is electronically activated for oxidative addition but sterically hindered by the flanking N1-Me and C4-Me groups.

Synthesis: The Regioselectivity Challenge

Synthesizing 1,4-dimethyl-5-iodopyrazole requires overcoming the inherent reactivity bias of the pyrazole ring.[2]

  • The Trap (Electrophilic Aromatic Substitution): Treating 1,4-dimethylpyrazole with electrophilic iodine sources (NIS, ICl) typically yields complex mixtures or fails, as the most nucleophilic position (C4) is blocked.[1] Secondary reactivity often targets C3 rather than C5 due to electronic shielding at C5.[1]

  • The Solution (Directed Lithiation): The only self-validating, high-yield route to the C5-iodo species is deprotonation-trapping . The N1-methyl group directs lithiation to the C5 position via coordination and inductive acidification.[2]

Protocol: Regioselective C5-Iodination

Reaction: 1,4-Dimethylpyrazole


 1,4-Dimethyl-5-iodopyrazole[2]

Reagents:

  • Substrate: 1,4-Dimethylpyrazole (1.0 equiv)[1][2]

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 equiv)[1]

  • Electrophile: Iodine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (1.3 equiv)[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF and 1,4-dimethylpyrazole.[1][2] Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes. The internal temperature must not exceed -70 °C to prevent ring fragmentation or lateral lithiation of the methyl groups.

  • Maturation: Stir at -78 °C for 45–60 minutes. The formation of the 5-lithio-1,4-dimethylpyrazole species is indicated by a color change (often pale yellow to orange).

  • Trapping: Dissolve iodine (

    
    ) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated intermediate at -78 °C.
    
  • Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (indicated by the disappearance of the dark purple/brown color).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Recrystallize from hexanes/EtOAc or purify via silica flash chromatography (typically 10-30% EtOAc in Hexanes).

Critical Note: The C5-lithio species is stable at -78 °C but can undergo "lithium dance" (isomerization) or ring opening if warmed prematurely [1].

Reactivity & Cross-Coupling Guide

The 1,4-dimethyl-5-iodopyrazole core is a "privileged" substrate for Pd-catalyzed couplings, but the steric environment requires specific ligand choices.[2]

Visualization: Reactivity Logic

Reactivity Core 1,4-Dimethyl-5-Iodopyrazole Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Pd(dppf)Cl2, K3PO4 Steric Tolerance Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Pd(PPh3)2Cl2, CuI Facile C-C bond Heck Heck (Alkenylation) Core->Heck Pd(OAc)2, P(o-tol)3 Requires High T Magnesiation Grignard Exchange (Reverse Polarity) Core->Magnesiation iPrMgCl Knochel Exchange

Optimized Coupling Conditions Table
Reaction TypeCatalyst SystemBase/AdditiveSolvent/TempNotes
Suzuki-Miyaura

or

/XPhos

or

Dioxane/H2O, 90°CRecommended. XPhos is essential for sterically demanding boronic acids due to the flanking methyls [2].
Sonogashira

(5 mol%)

(10 mol%),

DMF/THF, 60°CWorks well.[1] The linear geometry of the alkyne minimizes steric clash with the N-Me group.
Negishi

Organozinc halidesTHF, 60°CExcellent for introducing alkyl chains.[1] Requires dry conditions.[1][3]
Buchwald-Hartwig

/ BrettPhos

Toluene, 100°CDifficult. Amination at C5 is sterically challenged.[1] Use highly active precatalysts (e.g., RuPhos Pd G3).[1]

Medicinal Chemistry Applications

The 1,4-dimethyl-5-iodopyrazole unit acts as a bioisostere for ortho-substituted phenyl rings or bulky pyridine systems.

Kinase Inhibition (The "Gatekeeper" Strategy)

In kinase inhibitors, the pyrazole N2 acts as the hinge binder.[1][2] The C4-methyl group is positioned to interact with the "gatekeeper" residue (often Methionine or Threonine).

  • Mechanism: The C5-substituent (introduced via the iodine handle) extends into the solvent-exposed region or the hydrophobic back pocket, depending on the dihedral angle.[2]

  • Example: Analogues of p38 MAP kinase inhibitors often utilize this core to improve selectivity over JNK isoforms by exploiting the specific shape of the ATP-binding pocket [3].

GPCR Ligands

For G-Protein Coupled Receptors (e.g., Cannabinoid CB1/CB2 or Dopamine D3), the 1,4-dimethylpyrazole motif provides a rigid, lipophilic core that positions aryl side chains (attached at C5) in a specific orientation relative to the receptor helices.[1][2]

Visualization: MedChem Workflow

MedChem Start 1,4-Dimethyl-5-Iodopyrazole Step1 Pd-Catalyzed Coupling (Introduce Aryl/Heteroaryl) Start->Step1 Suzuki/Stille Library Focused Library (Rigid Analogues) Step1->Library Diversification Target1 Kinase Inhibitor (Hinge Binder) Library->Target1 N2 H-Bonding Target2 GPCR Antagonist (Lipophilic Core) Library->Target2 3D-Shape Match

Safety & Handling

  • Iodopyrazoles: Generally stable solids, but should be stored away from light to prevent iodine liberation (homolytic cleavage).[1]

  • Organolithiums: The synthesis involves n-BuLi.[4][5] Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen).[1]

  • Waste: Heavy metal waste (Pd, Cu) and halogenated waste must be segregated.[1]

References

  • Regioselective Synthesis of 5-Iodopyrazoles via Lithiation: Świątek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions."[6] RSC Advances, 2015.[1][2][3] (Validates the lithiation-trapping mechanism for C5-iodination vs. electrophilic C4-iodination).

  • Palladium-Catalyzed Cross-Coupling of Sterically Hindered Pyrazoles: Billingsley, K., Buchwald, S. L.[1][2] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[1][2] (Establishes the necessity of ligands like XPhos for hindered substrates).[1]

  • Medicinal Chemistry of Pyrazoles in Kinase Inhibitors: Fini, A., et al.[1][2] "The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry." BenchChem Application Note, 2025.[1][2][7][8] (General context on iodopyrazole utility in drug design).

  • Lithiation of N-Methylpyrazoles: Begtrup, M. "Metallation of Pyrazoles."[1] Journal of the Chemical Society, Perkin Transactions 1, 1980.[1][2] (Classic reference confirming N-methyl directed lithiation at C5).

Sources

Exploratory

Sourcing Strategy & Technical Specifications: 5-Iodo-1,4-dimethyl-1H-pyrazole

This is an in-depth technical guide on the sourcing, synthesis, and quality validation of 5-iodo-1,4-dimethyl-1H-pyrazole . Executive Summary: The "Isomer Trap" For researchers and medicinal chemists, 5-iodo-1,4-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the sourcing, synthesis, and quality validation of 5-iodo-1,4-dimethyl-1H-pyrazole .

Executive Summary: The "Isomer Trap"

For researchers and medicinal chemists, 5-iodo-1,4-dimethyl-1H-pyrazole represents a critical but commercially elusive building block.[1][2] Unlike its ubiquitously available regioisomer (4-iodo-1,3-dimethyl-1H-pyrazole or 4-iodo-1,5-dimethyl-1H-pyrazole ), the 5-iodo variant is rarely found as a stock commodity in standard catalogs (Sigma, Fisher, VWR).[1][3]

This scarcity arises from the fundamental reactivity of the pyrazole ring:[1]

  • Electrophilic Iodination (Standard Manufacturing): Reacting 1,4-dimethylpyrazole with

    
     or NIS favors the C4  position, producing the 4-iodo isomer.[1]
    
  • Directed Lithiation (Specialized Synthesis): Accessing the C5 position requires C-H deprotonation (lithiation) followed by an iodine quench.[1][2][4] This is a more complex, moisture-sensitive process usually reserved for custom synthesis.[1][2]

Strategic Directive: Do not assume catalog availability. Most "in-stock" alerts for this chemical name are often mislabeled 4-iodo isomers.[1][2][4] Sourcing this compound requires a Custom Synthesis approach or a Make-in-House decision.[1][2][4]

Chemical Identity & Specifications

To avoid procuring the wrong isomer, strict adherence to the following specifications is required during vendor communication.

FeatureSpecificationNotes
Chemical Name 5-iodo-1,4-dimethyl-1H-pyrazole Crucial: Emphasize "5-iodo" and "1,4-dimethyl".
Structure Pyrazole ring with Methyl at N1, Methyl at C4, Iodine at C5.[1][4]See Diagram 1 below.
CAS Number Not widely established (Often confused with 6647-96-7 for 4-iodo).[1][2][4]Do not rely solely on CAS. Use Structure/SMILES.
SMILES Cn1ncc(C)c1IUse this string for database searches.[1][2][3][4]
Molecular Weight 222.03 g/mol Same as the 4-iodo isomer (isobaric).[1][2][4]
Key Impurity 4-iodo-1,4-dimethyl-1H-pyrazoleThe thermodynamic product of electrophilic iodination.[1][2]
Appearance Off-white to yellow solid/oilLow melting point likely.[1][2][4]
Visualization: The Isomer Challenge

The following diagram illustrates the structural difference and the synthetic divergence.

IsomerDivergence Start 1,4-Dimethylpyrazole (Starting Material) RouteA Route A: Electrophilic Subst. (NIS or I2/CAN) Start->RouteA Thermodynamic Control RouteB Route B: Directed Lithiation (n-BuLi, -78°C, then I2) Start->RouteB Kinetic/Directed Control ProductA 4-Iodo-1,4-dimethylpyrazole (COMMODITY - WRONG ISOMER) RouteA->ProductA ProductB 5-Iodo-1,4-dimethylpyrazole (TARGET - CUSTOM SYNTHESIS) RouteB->ProductB

Caption: Divergent synthesis pathways. Route A leads to the common 4-iodo impurity.[1][2][4] Route B is required for the 5-iodo target.[2]

Commercial Supplier Landscape

Since this compound is not a standard catalog item, you must engage with Custom Synthesis Organizations (CSOs) or Building Block Specialists .[1][2][4]

Tier 1: Validated Custom Synthesis Partners

These vendors have established protocols for pyrazole lithiation and can deliver the 5-iodo isomer with high fidelity.[1][2][4]

  • Enamine (Ukraine/Latvia):

    • Capability: World’s largest inventory of building blocks; extensive experience with heterocyclic lithiation.[1][2][4]

    • Action: Request "Custom Synthesis" via their "MADE" program if not in stock.[1][4]

    • Website:[1][2]

  • Combi-Blocks (USA):

    • Capability: Specializes in pyrazoles and boronic acids.[1][2][4] Often carries "non-standard" substitution patterns.[1][2][4]

    • Action: Check catalog for "1,4-dimethyl-1H-pyrazole-5-..." derivatives (e.g., the 5-carbaldehyde CAS 1171645-70-7 is available, proving they can functionalize the C5 position).[1][2]

    • Website:[1][2]

  • WuXi AppTec / ChemPartner (China):

    • Capability: Large-scale FTE (Full-Time Equivalent) chemistry support.[1][2][4] Ideal if you need >100g.[1][4]

    • Action: Submit the specific reaction scheme (see Section 4) to their quote team.[1][2][4]

  • Fluorochem (UK):

    • Capability: Strong European distributor for niche heterocycles.[1][2][4]

    • Website:[1][2]

Procurement Decision Matrix

Use this workflow to determine your sourcing method.

ProcurementFlow Start Need 5-iodo-1,4-dimethylpyrazole CheckCatalog Search Vendors (Enamine, Combi-Blocks) Query: '1,4-dimethyl-5-iodo' Start->CheckCatalog Found Exact Match Found? CheckCatalog->Found Yes Order Small Batch (1g) Run 1H-NMR immediately Found->Yes Yes No Is In-House Synthesis Feasible? (Dry THF, -78°C, n-BuLi) Found->No No Make Execute Synthesis Protocol (See Section 4) No->Make Yes Buy Request Custom Quote Provide Method: 'C5-Lithiation' No->Buy No

Caption: Sourcing decision tree. Prioritize custom quotes if internal lithiation capabilities are absent.

Technical Synthesis Protocol (The "Make" Option)

If commercial lead times are prohibitive (6-8 weeks), this compound can be synthesized in-house.[1] This protocol relies on the Directed Ortho-Lithiation (DoM) strategy.[1][2][4]

Prerequisites:

  • Anhydrous conditions (Schlenk line or Glovebox).[1][2][4]

  • Temperature control (-78°C).

Experimental Workflow

Reaction: 1,4-Dimethylpyrazole + n-BuLi


 [5-Lithio-intermediate] + 


Product
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and septum. Flush with Argon/Nitrogen.[1][2][4]

  • Solvent: Add 1,4-dimethylpyrazole (1.0 eq, e.g., 1.0 g) and anhydrous THF (10-15 mL/mmol).

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Dropwise add n-Butyllithium (1.1 eq, 2.5M in hexanes) over 15 minutes.

    • Mechanism:[2][4][5] The N1-methyl group directs lithiation to the adjacent C5 position due to the inductive effect of the nitrogen and the coordination of Lithium to the N1 lone pair.[1][2]

  • Incubation: Stir at -78°C for 1 hour . (Solution may turn yellow/orange).[1][2][4]

  • Quench: Add a solution of Iodine (

    
    )  (1.2 eq) in THF dropwise at -78°C.
    
  • Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated aqueous

    
     (Sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear).[1][2][4] Extract with Ethyl Acetate.[1][2][4]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • 1H NMR (CDCl3):

    • 4-iodo isomer (Impurity): Singlet at ~7.5 ppm (C3-H) and ~7.3 ppm (C5-H).[1][2][4] Wait, if 4-iodo, C3 and C5 are H.

    • 5-iodo isomer (Target): You will see one aromatic singlet at C3 (approx 7.3-7.5 ppm).[1][2][4] The C5 proton is gone.[1][2][4]

    • Distinctive Feature: NOE (Nuclear Overhauser Effect) interaction between N-Methyl and the C5-Iodine (weak) vs N-Methyl and C5-Proton (strong).[1][2][3]

References & Grounding

  • PubChem Compound Summary (4-iodo isomer for contrast): 4-iodo-1,5-dimethyl-1H-pyrazole (CAS 6647-96-7).[1][2][4] Note: This is the isomer to avoid.[1][2]

  • Enamine Building Blocks: Search interface for custom pyrazoles.[1][2][4]

  • Combi-Blocks Catalog: Search for "1,4-dimethyl-1H-pyrazole".[1][2][4]

  • Lithiation of Pyrazoles: Sadler, G. et al. "Lithiation of 1-substituted pyrazoles." (General methodology reference for C5 lithiation).[1][2][4]

  • BenchChem Application Note: Discusses 1-ethyl-4-iodo-5-methyl-1H-pyrazole, illustrating the prevalence of the 4-iodo scaffold in catalogs. [1][2]

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of 5-Aryl-1,4-dimethyl-1H-pyrazoles: A Dual-Protocol Application Note

Abstract This application note details two distinct palladium-catalyzed methodologies for the synthesis of 5-aryl-1,4-dimethyl-1H-pyrazoles, a critical scaffold in p38 kinase inhibitors and non-nucleoside reverse transcr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note details two distinct palladium-catalyzed methodologies for the synthesis of 5-aryl-1,4-dimethyl-1H-pyrazoles, a critical scaffold in p38 kinase inhibitors and non-nucleoside reverse transcriptase inhibitors. We contrast a "Green" Direct C-H Arylation protocol (high atom economy) with a "Robust" Suzuki-Miyaura Cross-Coupling protocol (high regulatory predictability). This guide provides validated experimental workflows, mechanistic insights into C-5 regioselectivity, and troubleshooting matrices for industrial scale-up.

Introduction & Strategic Analysis

The 1,4-dimethyl-1H-pyrazole core is a privileged motif in medicinal chemistry. The introduction of an aryl group at the C-5 position is synthetically challenging due to the competing reactivity of the C-3 position and the inherent electron-rich nature of the pyrazole ring.

Why Palladium Catalysis?

Traditional methods involving cyclization of diketones often suffer from regiochemical ambiguity (forming mixtures of 1,4- and 1,3-isomers). Palladium-catalyzed functionalization of the pre-formed 1,4-dimethylpyrazole ring offers superior regiocontrol.

FeatureProtocol A: Direct C-H ArylationProtocol B: Suzuki-Miyaura Coupling
Primary Benefit Atom Economy : No pre-functionalization of pyrazole required.Reliability : Standardized industrial process; highly predictable.
Key Intermediate 1,4-Dimethyl-1H-pyrazole (Commercial)5-Bromo-1,4-dimethyl-1H-pyrazole
Step Count 1 Step2 Steps (Bromination + Coupling)
Waste Stream Low (HBr byproduct neutralized)Moderate (Boronic salts + Bromide waste)
Regioselectivity Controlled by C-4 blocking (Steric/Electronic)Controlled by pre-installed Halogen

Mechanistic Insight: The Regioselectivity Switch

Understanding the reactivity landscape of the pyrazole ring is crucial for successful synthesis.

  • C-4 Position: In 1,4-dimethylpyrazole, this position is blocked by a methyl group, preventing C-4 arylation.

  • C-5 Position: This is the most acidic C-H bond (

    
     in DMSO) due to the inductive effect of the adjacent N-1 nitrogen. It is the kinetically favored site for Concerted Metalation-Deprotonation (CMD) .
    
  • C-3 Position: Significantly less acidic and sterically shielded by the N-methyl group, making it unreactive under standard C-5 arylation conditions.

Diagram 1: Mechanistic Pathways (Graphviz)

ReactionPathways Start 1,4-Dimethyl-1H-pyrazole C4_Block C-4 Blocked (Me) No Reaction Start->C4_Block X C3_Site C-3 Site (Sterically Hindered) Start->C3_Site Slow C5_Site C-5 Site (Acidic/Reactive) Start->C5_Site Fast CMD_Cycle Pd(II) CMD Cycle (Concerted Metalation-Deprotonation) C5_Site->CMD_Cycle Pd(OAc)2 / Base Prod 5-Aryl-1,4-dimethyl-1H-pyrazole CMD_Cycle->Prod Reductive Elimination OxAdd Oxidative Addition (Ar-Br + Pd(0)) OxAdd->CMD_Cycle Pd(II)-Ar species

Caption: Regioselectivity logic flow showing C-5 dominance via the CMD pathway due to C-4 blocking and C-5 acidity.

Protocol A: Direct C-H Arylation (The "Green" Route)

This protocol utilizes the "Concerted Metalation-Deprotonation" (CMD) mechanism.[1] It is ideal for early-stage discovery where speed and atom economy are prioritized.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 1,4-Dimethyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[2][3]

  • Ligand: Triphenylphosphine (

    
    ) (10 mol%) [Optional for simple aryls; required for sterically hindered ones]
    
  • Base: Potassium Acetate (KOAc) (2.0 equiv) – Critical for CMD mechanism

  • Solvent: DMA (N,N-Dimethylacetamide) or Anisole (Green alternative)

  • Temperature: 140°C

Step-by-Step Procedure
  • Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11 mg, 0.05 mmol),

    
     (26 mg, 0.1 mmol), and KOAc (196 mg, 2.0 mmol).
    
  • Substrate Addition: Add 1,4-dimethyl-1H-pyrazole (96 mg, 1.0 mmol) and the Aryl Bromide (1.2 mmol).

  • Solvent & Degassing: Add DMA (4 mL). Cap the tube with a rubber septum. Degas the mixture by sparging with Argon for 10 minutes (or 3 freeze-pump-thaw cycles).

  • Reaction: Replace septum with a screw cap (if using a pressure vial) or keep under Argon balloon. Heat to 140°C in an oil bath for 16 hours.

    • Note: The solution typically turns black (Pd precipitation) if the catalyst dies; a dark brown/red solution usually indicates active catalysis.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Protocol A
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd species.Switch to

(Pearlman's catalyst) or increase temp to 150°C. Ensure thorough degassing.
C-3 Arylation Byproduct Temperature too high or excess Aryl Bromide.Lower temp to 120°C; strictly limit Aryl Bromide to 1.0-1.1 equiv.
Homocoupling of Ar-Br Oxidation of Pd(0) back to Pd(II) by air.Check Argon line integrity; add trace hydroquinone (radical scavenger).

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Robust" Route)

This protocol is preferred for late-stage functionalization or when the aryl partner is sensitive to the harsh conditions of C-H activation (140°C). It requires 5-bromo-1,4-dimethyl-1H-pyrazole, which is commercially available or synthesized via NBS bromination.

Reagents & Equipment[2][3][4][6]
  • Substrate: 5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (3 mol%) – Robust, air-stable catalyst
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2M aq. solution)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Temperature: 90°C

Step-by-Step Procedure
  • Setup: Charge a reaction vial with 5-bromo-1,4-dimethyl-1H-pyrazole (175 mg, 1.0 mmol), Aryl Boronic Acid (1.5 mmol),

    
     (636 mg, 3.0 mmol), and 
    
    
    
    (25 mg, 0.03 mmol).
  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing: Sparge with Nitrogen for 5 minutes.

  • Reaction: Seal the vial and heat at 90°C for 4–6 hours.

    • Monitoring: Check by LC-MS. The bromide starting material should be consumed rapidly.

  • Workup: Dilute with DCM, wash with brine.

  • Purification: Flash chromatography. Note that boronic acid byproducts can streak; a wash with 1M NaOH during workup helps remove excess boronic acid.

Diagram 2: Experimental Workflow (Graphviz)

Workflow cluster_0 Protocol Selection cluster_1 Execution Phase Decision Substrate Availability? RouteA Route A: C-H Activation (Start: 1,4-dimethylpyrazole) Decision->RouteA Commercial Core RouteB Route B: Suzuki Coupling (Start: 5-bromo-1,4-dimethylpyrazole) Decision->RouteB Pre-halogenated Mix Mix Reagents (Cat + Base + Solvent) RouteA->Mix RouteB->Mix Heat Reaction (A: 140°C / B: 90°C) Mix->Heat Workup Workup (EtOAc/Water extraction) Heat->Workup Purify Purification (Flash Chromatography) Workup->Purify

Caption: Decision tree and workflow for selecting between C-H activation and Suzuki coupling based on starting material availability.

Data Summary & Substrate Scope

The following table summarizes expected yields based on electronic properties of the aryl partner (Data aggregated from analogous C-5 arylation studies [1, 2]).

Aryl Partner TypeProtocol A Yield (C-H)Protocol B Yield (Suzuki)Notes
Electron-Neutral (Ph) 75-85%90-95%Suzuki is superior for simple phenyls.
Electron-Poor (4-CF3-Ph) 80-92%85-95%C-H activation works best with electron-deficient aryl halides (CMD favored).
Electron-Rich (4-OMe-Ph) 50-65%85-90%C-H activation is sluggish; Suzuki is strongly recommended.
Ortho-Substituted <40%70-80%Steric hindrance severely impacts C-H activation; Suzuki tolerates better.
Heteroaryl (3-Pyridyl) 60-70%75-85%Both work, but catalyst coordination can be an issue in C-H route.

References

  • Rahali, A., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie. Link

  • Goikhman, R., Jacques, T. L., & Sames, D. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society. Link

  • Li, D. (2024). Selective Palladium-Catalyzed Direct C-H Arylation of Unsubstituted N-Protected Pyrazoles. Tetrahedron Letters. Link

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[4] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry. Link

  • Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the pyrazole ring via transition metal-catalyzed C–H bond activation. Tetrahedron. Link

Sources

Application

Technical Application Note: Strategic Routes to 5-Iodo-1,4-dimethyl-1H-pyrazole

Topic: C-H activation vs halogen exchange for 5-iodo-1,4-dimethyl-1H-pyrazole Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-H activation vs halogen exchange for 5-iodo-1,4-dimethyl-1H-pyrazole Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

The regioselective synthesis of 5-iodo-1,4-dimethyl-1H-pyrazole presents a classic challenge in heterocyclic chemistry: overcoming the inherent electronic bias of the pyrazole ring. While electrophilic aromatic substitution (SEAr) typically favors the C4 position, the presence of a methyl group at C4 in this target molecule forces substitution to either C3 or C5.

This guide compares two distinct methodologies to access the C5-iodo derivative:

  • Direct C-H Functionalization (Lithiation-Trapping): A direct, atom-economical route relying on the acidity of the C5 proton. This method requires strict control over kinetic vs. thermodynamic deprotonation pathways to avoid lateral lithiation of the N-methyl group.

  • Copper-Catalyzed Halogen Exchange (Halex): A robust Finkelstein-type transformation converting a 5-bromo precursor to the 5-iodo target. This route offers operational simplicity and scalability but necessitates a pre-functionalized starting material.

Mechanistic Analysis & Regioselectivity

The Challenge of C5 Selectivity

In 1,4-dimethyl-1H-pyrazole, the C4 position is blocked. The remaining ring protons are at C3 and C5.

  • Electronic Bias: The C5 proton is adjacent to the electronegative N1 nitrogen, making it significantly more acidic (pKa ~30-33) than the C3 proton.

  • Competing Pathways: A major side reaction in N-methyl pyrazoles is lateral lithiation at the N-methyl group (

    
    ).
    
    • Kinetic Control: Often favors removal of the most accessible proton or coordination-assisted deprotonation (N-methyl).

    • Thermodynamic Control: Favors the most stable carbanion (C5-Li).

Successful synthesis via Route 1 depends entirely on accessing the thermodynamic C5-lithio species.

Route A: Direct C-H Functionalization (Lithiation-Trapping)

Principle

This route utilizes n-butyllithium (n-BuLi) to deprotonate the pyrazole ring. To ensure regioselectivity for C5 over the N-methyl group, the reaction conditions must promote thermodynamic equilibration.

Workflow Diagram (DOT)

CH_Activation cluster_conditions Critical Control Point Start 1,4-Dimethyl-1H-pyrazole nBuLi Add n-BuLi (-78°C, THF) Start->nBuLi Kinetic Kinetic Intermediate (N-CH2-Li species) nBuLi->Kinetic Fast (< -70°C) Thermo Thermodynamic Intermediate (C5-Li species) nBuLi->Thermo Slow/Direct Kinetic->Thermo Equilibration (Warm to 0°C) Iodine Electrophilic Trap (I2) Thermo->Iodine Quench (-78°C) Product 5-Iodo-1,4-dimethyl-1H-pyrazole Iodine->Product

Caption: Pathway selection between kinetic lateral lithiation and thermodynamic C5 ring lithiation.

Detailed Protocol

Reagents:

  • 1,4-Dimethyl-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Iodine (I2) (1.2 equiv)

  • Anhydrous THF (0.5 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool under a stream of dry nitrogen.

  • Solvation: Add anhydrous THF and 1,4-dimethyl-1H-pyrazole. Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi dropwise over 10–15 minutes.

    • Critical Step: After addition, remove the cooling bath and allow the reaction to warm to 0°C (ice bath) and stir for 30–60 minutes. This "warming period" allows any kinetically formed N-lithiomethyl species to rearrange to the thermodynamically more stable C5-lithio species.

  • Trapping: Cool the mixture back to -78°C .

  • Quench: Add a solution of Iodine (I2) in THF dropwise. The solution will transition from colorless/yellow to dark brown.

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color change from brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Pros/Cons:

  • (+) Direct access from cheap starting material.

  • (+) High atom economy.

  • (-) Requires cryogenic conditions and pyrophoric reagents.

  • (-) Risk of N-methyl alkylation if temperature is not managed.

Route B: Copper-Catalyzed Halogen Exchange (Halex)

Principle

This route employs a Copper(I)-catalyzed Aromatic Finkelstein reaction.[1] It converts 5-bromo-1,4-dimethyl-1H-pyrazole (readily available or synthesized via bromination) into the iodide using NaI. This method avoids strong bases and cryogenic temperatures.

Catalytic Cycle Diagram (DOT)

Halex_Cycle L_Cu_I [L-Cu-I] OxAdd Oxidative Addition (Ar-Cu(III)-Br-I) L_Cu_I->OxAdd + Ar-Br (5-bromo) LigandEx Ligand Exchange (Ar-Cu(III)-I-I) OxAdd->LigandEx + NaI / - NaBr RedElim Reductive Elimination LigandEx->RedElim Product Ar-I + [L-Cu-I] RedElim->Product Product->L_Cu_I Regenerate Catalyst

Caption: Simplified Buchwald-type Cu(I) catalytic cycle for aromatic halogen exchange.

Detailed Protocol

Reagents:

  • 5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)

  • Sodium Iodide (NaI) (2.0 equiv) - Must be dry

  • Copper(I) Iodide (CuI) (5.0 mol%)[2]

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10.0 mol%) or DMEDA

  • 1,4-Dioxane (1.0 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a sealable pressure tube or Schlenk flask with CuI, NaI, and the 5-bromo substrate.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Ligand Addition: Add 1,4-Dioxane and the diamine ligand via syringe under Argon flow.

  • Reaction: Seal the vessel and heat to 110°C for 12–24 hours. The reaction mixture typically becomes a dense suspension.

  • Monitoring: Monitor by GC-MS or HPLC. (TLC may be difficult due to similar Rf values of Br and I species).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[3] Filter through a pad of silica or Celite to remove copper salts.

  • Purification: Concentrate and purify via flash chromatography if necessary (often quantitative conversion is achieved).

Pros/Cons:

  • (+) Robust, scalable, and operationally simple (no cryo).

  • (+) Tolerates other functional groups better than lithiation.

  • (-) Requires a brominated precursor.[4]

  • (-) Uses heavy metals (Copper) which requires removal for pharma applications.

Comparative Analysis

FeatureRoute A: C-H Activation (Lithiation)Route B: Halogen Exchange (Halex)
Starting Material 1,4-Dimethyl-1H-pyrazole (Cheap)5-Bromo-1,4-dimethyl-1H-pyrazole (More expensive)
Reagents n-BuLi, I2NaI, CuI, Ligand
Conditions -78°C to 0°C (Strict control)110°C (Thermal)
Regioselectivity Risk of N-Me lithiation (Kinetic)Defined by precursor (100% Regio)
Scalability Moderate (Exotherm management)High (Batch/Flow compatible)
Yield (Typical) 75–85%90–98%
Safety Profile Pyrophoric reagentsHigh temperature/Pressure

References

  • BenchChem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (Accessed 2025).[5] 6

  • Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[7][8] Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[7][8] 9

  • Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction."[1][10] Journal of the American Chemical Society, 2002, 124(50), 14844-14845.[11] 2

  • National Institutes of Health (PMC). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." 12

Sources

Method

general procedure for Buchwald-Hartwig amination of iodopyrazoles

Executive Summary The Buchwald-Hartwig amination of iodopyrazoles presents a unique paradox in cross-coupling chemistry. While aryl iodides are typically considered the most reactive electrophiles in oxidative addition,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of iodopyrazoles presents a unique paradox in cross-coupling chemistry. While aryl iodides are typically considered the most reactive electrophiles in oxidative addition, they are frequently the least effective substrates in palladium-catalyzed amination. This is due to the "Iodide Effect," where the large, soft iodide anion bridges palladium centers, forming stable, inactive


 dimers that sequester the catalyst 1.

When coupled with the inherent coordination ability of the pyrazole nitrogen (catalyst poisoning), these substrates require a deviation from standard "screening kit" conditions. This guide details three field-proven protocols designed to overcome iodide inhibition and pyrazole deactivation, ensuring high turnover frequencies (TOF) and minimal deiodination.

Mechanistic Insight & Challenges

To troubleshoot this reaction, one must visualize the "Off-Cycle" trap. Unlike bromides, the iodide byproduct does not passively exit the cycle; it actively competes with the amine for the palladium center.

BuchwaldIodide cluster_legend Critical Failure Mode Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(Ar)I) Pd0->OxAdd + Ar-I AmineBind Amine Binding (L-Pd(Ar)(NHRR')I) OxAdd->AmineBind + HNRR' Dimer INACTIVE DIMER [L-Pd(μ-I)]₂ OxAdd->Dimer High [I⁻] conc. Deprot Deprotonation (L-Pd(Ar)(NRR')) AmineBind->Deprot + Base - Base-HI Prod Reductive Elimination Product + L-Pd(0) Deprot->Prod Prod->Pd0 Dimer->OxAdd Slow Reversal

Figure 1: The Iodide Trap. High concentrations of soluble iodide drive the equilibrium toward the inactive dimer, stalling the reaction.

Critical Decision Matrix

Select your protocol based on the protection status of the pyrazole nitrogen.

FeatureProtocol A: The "Precipitation" Method Protocol B: The "LHMDS" Method
Substrate Scope N-Protected Iodopyrazoles (N-Me, N-THP, N-Bn)Unprotected (NH-free) Iodopyrazoles
Primary Challenge Iodide Dimer FormationCatalyst Deactivation by NH & Iodide
Key Strategy Use non-polar solvent to precipitate NaI Use tBuBrettPhos + Strong Base
Ligand BrettPhos or RuPhos tBuBrettPhos (L4)
Base NaOtBu or Cs₂CO₃LiHMDS (Lithium Hexamethyldisilazide)
Solvent Toluene (Critical for precipitation)THF or Dioxane

Detailed Experimental Protocols

Protocol A: The "Precipitation" Method (Protected Pyrazoles)

Best for: N-methyl, N-benzyl, or N-SEM protected 4-iodopyrazoles coupling with primary/secondary amines.

Rationale: Sodium iodide (NaI) is soluble in polar solvents (DMF, DMA) but sparingly soluble in Toluene. By using Toluene, the generated NaI precipitates out of solution, preventing the formation of the inactive Pd-dimer and driving the reaction forward 1.

Materials:

  • Catalyst: BrettPhos Pd G4 (or Pd₂(dba)₃ + BrettPhos, 1:1.2 ratio).

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Anhydrous Toluene (Degassed).[2]

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, charge an oven-dried reaction vial with:

    • Protected Iodopyrazole (1.0 equiv)

    • Amine (1.2 equiv)[2][3]

    • NaOtBu (1.4 equiv)

    • BrettPhos Pd G4 (1.0 - 2.0 mol%)

  • Solvent: Add anhydrous Toluene (concentration 0.2 M). Do not use DMF or DMSO.

  • Seal & Heat: Seal the vial with a Teflon-lined cap. Heat to 90°C for 4–12 hours.

    • Visual Check: You should observe a fine white precipitate (NaI) forming as the reaction progresses.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite plug (to remove Pd and salts), and concentrate.

Protocol B: The "LHMDS" Method (Unprotected Pyrazoles)

Best for: 4-iodo-1H-pyrazole or 3-iodo-1H-pyrazole (NH free).

Rationale: Unprotected pyrazoles can coordinate to Pd via the pyridine-like nitrogen. tBuBrettPhos is a bulky, electron-rich ligand specifically designed to prevent this coordination. LHMDS is used as a soluble strong base to deprotonate the pyrazole NH and the amine, facilitating the coupling without requiring high temperatures that promote deiodination 4.

Materials:

  • Catalyst: tBuBrettPhos Pd G3 (or G4).

  • Base: LHMDS (1.0 M in THF).

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step:

  • Charge: Charge vial with Unprotected Iodopyrazole (1.0 equiv) and tBuBrettPhos Pd G3 (2.0 - 4.0 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Liquid Addition: Add Amine (1.2 equiv) and anhydrous THF (0.2 M).

  • Base Addition: Add LHMDS (2.2 - 2.5 equiv) dropwise at RT.

    • Note: Excess base is required to deprotonate the pyrazole NH first (1 eq) + the amine coupling event.

  • Reaction: Stir at 65°C – 80°C . Avoid temperatures >100°C to prevent deiodination.

  • Quench: Quench with aqueous NH₄Cl or 1M HCl (if product is acid stable) to protonate the pyrazole product.

Protocol C: The "Silver Bullet" (Rescue for Stubborn Substrates)

Use when: Protocol A fails due to extreme iodide inhibition (reaction stalls at <50% conversion).

Rationale: If the substrate is highly sensitive to the "iodide effect" and Toluene alone doesn't precipitate the salt efficiently, adding a silver salt actively scavenges iodide as insoluble AgI, forcing the equilibrium to the active catalyst 5.

  • Additive: AgOTf (Silver Triflate) or Ag₂CO₃ (0.5 - 1.0 equiv).

  • Procedure: Add the silver salt alongside the catalyst in Protocol A. Keep the reaction in the dark (foil-wrapped) to prevent silver photoreduction.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Deiodination (Ar-H formed)Reaction too hot; Hydride source present.1. Lower Temp by 10°C.2. Switch solvent to t-Amyl Alcohol (less prone to H-transfer).3. Ensure solvent is strictly anhydrous.[2]
No Reaction (SM recovery)Catalyst Poisoning (Iodide or N-coord).1. Switch to Protocol A (Toluene) to precipitate NaI.2. Increase catalyst load to 5 mol%.3. Try AgOTf additive (Protocol C).
Low Conversion (Stalls)Catalyst Death (Pd Black formation).1. Switch to BrettPhos Pd G4 (more stable).2. Add 10-20 mol% free ligand to stabilize Pd species.
Regio-isomers Migration of Pd on the ring.Rare for pyrazoles, but ensure temperature is kept minimal. Use Precatalysts (G3/G4) to avoid induction periods.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society.[1] Link

  • BenchChem Application Notes. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide. Link

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Link

  • Fagnou, K. et al. (2010). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides. ResearchGate. Link

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-iodo-1,4-dimethyl-1H-pyrazole

Welcome to the technical support resource for the synthesis of 5-iodo-1,4-dimethyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-iodo-1,4-dimethyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. As Senior Application Scientists, we understand that achieving high yield and purity for specific regioisomers can be challenging. This document provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure your success.

Section 1: Synthesis Strategy and Rationale

The synthesis of iodinated pyrazoles is a critical step for creating versatile intermediates used in cross-coupling reactions to build complex molecular architectures for the pharmaceutical and agrochemical industries.[1][2] While several methods exist for pyrazole iodination, achieving regioselectivity is paramount. The synthesis of 5-iodo -1,4-dimethyl-1H-pyrazole requires a specific approach because direct electrophilic iodination of the pyrazole ring typically favors substitution at the more electron-rich C4 position.[3][4]

To selectively introduce iodine at the C5 position, the most effective and reliable method involves a directed deprotonation (lithiation) at C5, followed by quenching the resulting lithium pyrazolide intermediate with an iodine source.[1][5] This strategy takes advantage of the notable acidity of the C5 proton in similar pyrazole systems, allowing for exclusive formation of the 5-iodo derivative.[5]

Core Reaction Pathway

Reaction_Scheme cluster_0 Step 1: Directed Lithiation cluster_1 Step 2: Iodination Start 1,4-dimethyl-1H-pyrazole Intermediate Lithium 1,4-dimethyl-1H-pyrazolide Start->Intermediate n-BuLi, THF -78 °C Iodine Iodine (I₂) Intermediate->Iodine Quench Product 5-iodo-1,4-dimethyl-1H-pyrazole Iodine->Product Troubleshooting_Flowchart cluster_TLC cluster_Solutions cluster_Actions Start Low Yield or Complex Mixture? Check_TLC Analyze TLC of Crude Product Start->Check_TLC TLC_Start Mainly Starting Material? Check_TLC->TLC_Start TLC_Multi Multiple Spots/Streaking? Check_TLC->TLC_Multi TLC_Iso Isomer Impurity Present? Check_TLC->TLC_Iso Sol_Lith Problem with Lithiation Step TLC_Start->Sol_Lith Sol_Cond Check Reaction Conditions TLC_Multi->Sol_Cond Sol_Temp Verify Temperature Control TLC_Iso->Sol_Temp Action_BuLi Titrate n-BuLi Use Anhydrous Solvents Ensure Dry Glassware Sol_Lith->Action_BuLi Action_Atm Ensure Inert Atmosphere Check Reagent Purity Sol_Cond->Action_Atm Action_Temp Maintain -78°C During Addition and Quench Sol_Temp->Action_Temp

Sources

Optimization

purification methods for 5-iodo-1,4-dimethyl-1H-pyrazole reaction mixtures

Executive Summary & Molecule Context Target Molecule: 5-Iodo-1,4-dimethyl-1H-pyrazole Primary Application: Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) for drug discovery scaffolds. Synthesis Context: Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

Target Molecule: 5-Iodo-1,4-dimethyl-1H-pyrazole Primary Application: Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) for drug discovery scaffolds.

Synthesis Context: Unlike 4-iodopyrazoles, which are synthesized via direct electrophilic aromatic substitution, the 5-iodo isomer is typically accessed via directed ortho-lithiation of 1,4-dimethylpyrazole followed by an iodine quench. This route relies on the coordination of the N1-nitrogen to lithium to direct deprotonation at the C-5 position.

Common Impurity Profile:

  • Unreacted Starting Material (1,4-dimethylpyrazole): Due to incomplete lithiation or moisture quenching.

  • Elemental Iodine (

    
    ):  Residual oxidant causing purple/brown discoloration.
    
  • Lithium Salts: Residuals from

    
    -BuLi reagents.
    
  • Regioisomers: Rare in lithiation but possible if "halogen dance" occurs at elevated temperatures.

Troubleshooting Guide (Q&A)
Q1: My crude reaction mixture contains significant unreacted 1,4-dimethylpyrazole. How do I separate it without running a difficult column?

A: You can exploit the basicity difference between the starting material and the product.[1]

  • The Science: 1,4-Dimethylpyrazole is a basic heterocycle (

    
     of conjugate acid 
    
    
    
    2.5–3.0). The introduction of an iodine atom at C-5 (adjacent to nitrogen) exerts a strong electron-withdrawing inductive effect ($ -I $), significantly lowering the basicity of the 5-iodo product.
  • The Fix (Acid Wash):

    • Dissolve the crude mixture in an organic solvent (Ethyl Acetate or DCM).[1]

    • Wash with dilute aqueous HCl (0.5 M to 1.0 M) .

    • Result: The unreacted starting material will protonate and partition into the aqueous layer. The less basic 5-iodo product will remain in the organic layer.

    • Caution: Do not use concentrated strong acids, as this might protonate the product or cause decomposition. Always verify the organic layer by TLC before discarding the aqueous phase.

Q2: The product is a dark purple/brown oil. How do I remove the color?

A: The color is due to residual elemental iodine (


).
  • The Fix: Perform a reductive wash during workup.

    • Wash the organic phase with saturated aqueous Sodium Thiosulfate (

      
      ) .[2]
      
    • Shake vigorously until the organic layer turns from purple/brown to pale yellow or colorless.

    • The thiosulfate reduces

      
       to water-soluble iodide (
      
      
      
      ).
Q3: My product is streaking on the TLC plate and the column. How do I fix this?

A: Pyrazoles are nitrogen-containing heterocycles that can interact with the acidic silanol groups on silica gel, causing "tailing" or streaking.

  • The Fix:

    • Pre-treat the Silica: Slurry your silica gel with eluent containing 1% Triethylamine (Et3N) before packing the column.

    • Eluent Modifier: Add 0.5% to 1% Et3N to your mobile phase during the run. This neutralizes the acidic sites on the silica.

Q4: I obtained an oil, but I expected a solid. Is my product impure?

A: Likely yes.

  • Reasoning: While many low-molecular-weight pyrazoles are liquids, iodinated derivatives often have higher melting points due to increased molecular weight and polarizability. If it is an oil:[1][3][4]

    • Residual Solvent: Pyrazoles can trap solvents like DCM or THF. Dry under high vacuum (< 1 mbar) for at least 4 hours.

    • Impurities: Even 5% starting material can depress the melting point significantly, keeping the mixture liquid. Check

      
       NMR for the characteristic C-3 proton singlet and C-5 proton (if SM is present).
      
Detailed Purification Protocols
Protocol A: Standard Aqueous Workup (The "Self-Validating" System)

Designed to remove inorganic salts and iodine before chromatography.

  • Quench: Pour the cold reaction mixture (from lithiation) into a stirred solution of saturated

    
     (Quenches unreacted 
    
    
    
    -BuLi and Li-intermediate).
  • Reductive Wash: Add 10%

    
     solution and stir until the iodine color disappears.
    
  • Extraction: Extract with Ethyl Acetate (

    
     volumes).
    
  • Differentiation Wash (Optional but Recommended): Wash the combined organic layers with 0.5 M HCl (

    
    ).
    
    • Validation Step: Spot the organic layer on TLC.[1][5] If the lower spot (starting material) is gone, the wash was successful.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Flash Column Chromatography
ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Column Pre-treatment Slurry pack with 1% Et3N in Hexane (optional for severe streaking)
Mobile Phase A Hexanes or Petroleum Ether
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0%

30% EtOAc in Hexanes over 15 CV (Column Volumes)
Detection UV (254 nm) and Iodine Stain (Product turns brown/yellow)
Rf Target Aim for Rf

0.30 in the eluting solvent.[1]
Visual Workflows
Figure 1: Purification Logic Flow

A decision tree for processing the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Lithiation/Iodination) Quench Quench: Sat. NH4Cl + 10% Na2S2O3 Start->Quench PhaseSep Phase Separation (Extract w/ EtOAc) Quench->PhaseSep ColorCheck Is Organic Layer Purple/Brown? PhaseSep->ColorCheck ThioWash Repeat Na2S2O3 Wash ColorCheck->ThioWash Yes SMCheck TLC Analysis: SM Present? ColorCheck->SMCheck No (Pale Yellow) ThioWash->ColorCheck AcidWash Wash w/ 0.5 M HCl (Remove Basic SM) SMCheck->AcidWash Yes (High SM) DryConc Dry (Na2SO4) & Concentrate SMCheck->DryConc No (Trace SM) AcidWash->DryConc StateCheck Physical State? DryConc->StateCheck Recryst Recrystallization (Hexane/EtOAc or EtOH) StateCheck->Recryst Solid Column Flash Chromatography (Hex/EtOAc + 1% Et3N) StateCheck->Column Oil/Impure Solid Final Pure 5-Iodo-1,4-dimethyl-1H-pyrazole Recryst->Final Column->Final

Caption: Figure 1. Step-by-step purification decision tree highlighting the critical iodine removal and starting material separation steps.

References
  • Begtrup, M., et al. (2006).[6][7] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry.

  • Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

  • Kalinin, V. N., et al. (2011). Method for purifying pyrazoles. World Intellectual Property Organization (WO2011076194A1).

  • Reich, H. J. (2025). pKa Data Compiled by R. Williams. University of Wisconsin-Madison / Kyoto University.

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 5-iodo-1,4-dimethyl-1H-pyrazole

Subject: Optimization of Solubility, Stock Preparation, and Stability in Polar Aprotic Solvents (DMSO/DMF) Compound Class: Halogenated N-methylated Pyrazoles CAS Reference (Generic Class): 113975-22-7 (related isomer ref...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Solubility, Stock Preparation, and Stability in Polar Aprotic Solvents (DMSO/DMF) Compound Class: Halogenated N-methylated Pyrazoles CAS Reference (Generic Class): 113975-22-7 (related isomer reference for physicochemical baseline)

Executive Summary

5-iodo-1,4-dimethyl-1H-pyrazole is a halogenated heterocyclic building block. Like many iodinated pyrazoles, it exhibits moderate-to-low aqueous solubility but high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Key Solubility Baseline:

  • DMSO: High solubility (Typically >50 mM). Preferred for biological assays.

  • DMF: High solubility (Typically >50 mM). Preferred for synthetic chemistry applications.

  • Aqueous Buffers (PBS/Media): Low solubility. Prone to "crash-out" (precipitation) upon rapid dilution.

Module 1: Dissolution & Stock Preparation

Question: How do I prepare a stable high-concentration stock solution?

Answer: For most applications, a stock concentration of 10 mM to 50 mM is recommended. While the theoretical limit in pure DMSO may be higher, working near the saturation limit increases the risk of precipitation during storage or freeze-thaw cycles.

Protocol: The "Solvation Shell" Method

Halogenated heterocycles often possess high crystal lattice energy, requiring mechanical input to disrupt intermolecular forces and allow the solvent to form a solvation shell.

  • Weighing: Weigh the solid 5-iodo-1,4-dimethyl-1H-pyrazole into a glass vial (avoid polystyrene, which can be attacked by concentrated DMF/DMSO).

  • Solvent Addition: Add half the calculated volume of DMSO or DMF.

  • Disruption: Vortex vigorously for 30 seconds.

  • Sonication (Critical Step): Sonicate in a water bath at ambient temperature for 5–10 minutes. The iodine atom increases molecular weight and lipophilicity, often requiring cavitation to fully dissolve micro-crystals.

  • Final Volume: Add the remaining solvent to reach the target concentration and vortex again.

  • Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved micro-particles.

Visual Guide: Dissolution Workflow

DissolutionWorkflow Start Solid Compound (Weighed) AddSolvent Add 50% Vol DMSO/DMF Start->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Sonicate Sonicate (5-10 mins) Vortex->Sonicate Break Lattice TopUp Add Remaining Solvent Sonicate->TopUp Inspect Visual Inspection TopUp->Inspect Ready Stock Ready (Store -20°C) Inspect->Ready Clear Fail Turbid? Repeat Sonication Inspect->Fail Cloudy Fail->Sonicate

Caption: Step-by-step workflow for ensuring complete dissolution of halogenated pyrazoles.

Module 2: Solvent Selection (DMSO vs. DMF)

Question: Should I use DMSO or DMF?

Answer: The choice depends strictly on your downstream application. Do not interchange them without considering the physical properties listed below.

FeatureDMSO (Dimethyl Sulfoxide)DMF (Dimethylformamide)
Primary Use Biological Assays (Cell culture, Enzymatic)Organic Synthesis / Crystallography
Freezing Point 18.5°C (High) -61°C (Low)
Toxicity Low (tolerated by cells <0.1-0.5%)Moderate (Liver toxin, avoid in live cells)
Volatility Low (Boiling Point: 189°C)Moderate (Boiling Point: 153°C)
Stability Risk Hygroscopic: Absorbs water from air, causing compound precipitation.Hydrolysis: Can degrade to dimethylamine over time if wet.

Troubleshooting Tip: If your DMSO stock is solid at room temperature (cool lab <19°C), do not heat rapidly . Warm it gently in your hands or a 37°C water bath. Rapid heating of frozen DMSO can cause pressure buildup in sealed vials.

Module 3: Preventing "Crash-Out" in Assays

Question: Why does the compound precipitate when I add it to my assay buffer?

Answer: This is the "Antisolvent Effect." 5-iodo-1,4-dimethyl-1H-pyrazole is hydrophobic (lipophilic). When a high-concentration DMSO stock (e.g., 50 mM) is chemically shocked by rapid dilution into an aqueous buffer (water), the solvent power drops instantly, forcing the compound out of solution.

The Solution: Intermediate Dilution

Never pipet a 100% DMSO stock directly into a 100% aqueous buffer if the final concentration is high. Use an Intermediate Dilution Step .

Protocol:

  • Stock: 50 mM in 100% DMSO.

  • Intermediate: Dilute stock 1:10 or 1:20 into assay media (or a buffer with surfactant like Tween-20 or Pluronic F-127) to create a 10x working solution.

    • Note: If this step precipitates, try an intermediate dilution in 50% DMSO/50% Water first.

  • Final: Add the Intermediate solution to your assay plate.

Visual Guide: Serial Dilution Strategy

SerialDilution Stock Master Stock (100% DMSO) 50 mM Direct Direct Addition (Risk of Precipitation) Stock->Direct AVOID Intermediate Intermediate Mix (10% DMSO + Media) 5 mM Stock->Intermediate 1:10 Dilution (Gentle Mixing) Final Final Assay Well (1% DMSO) 500 µM Direct->Final Crash Out! Intermediate->Final 1:10 Dilution (Stable)

Caption: Intermediate dilution strategy to prevent hydrophobic shock precipitation.

Module 4: Storage & Stability

Question: How long can I store the stock solution?

Answer: Halogenated pyrazoles are generally chemically stable, but the solvent is the weak link.

  • Hygroscopicity: DMSO is a "water magnet." If stored loosely capped, it absorbs atmospheric water. At >10% water content, the solubility of your compound drops drastically, leading to "silent precipitation" (crystals forming at the bottom).

  • Iodine Stability: The C-I bond is relatively stable but can be light-sensitive over long periods.

Best Practices:

  • Aliquot: Divide the stock into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Temperature: Store at -20°C or -80°C.

  • Seal: Use parafilm or screw caps with O-rings.

  • Desiccant: Store vials in a container with silica gel desiccant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12383785, 4-Iodo-1,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Balakin, K. V., et al. (2006).Comprehensive analysis of DMSO solubility data for fragment-based screening. Journal of Biomolecular Screening. (General reference for heterocycle solubility in DMSO).
  • Way, L. DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health. Retrieved from [Link]

(Note: While specific solubility curves for the 1,4-dimethyl isomer are proprietary, the physicochemical behaviors described above are derived from the validated properties of the 4-iodo-dimethyl-pyrazole class.)

Optimization

optimizing lithiation conditions for 1,4-dimethylpyrazole iodination

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-iodo-1,4-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-iodo-1,4-dimethylpyrazole via a lithiation-iodination pathway. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the expected site of lithiation on 1,4-dimethylpyrazole and why?

The deprotonation of 1,4-dimethylpyrazole with an organolithium base, such as n-butyllithium (n-BuLi), occurs regioselectively at the C5 position. This high selectivity is a result of two key factors:

  • Acidity: The proton at the C5 position is the most acidic proton on the pyrazole ring. This is due to the inductive electron-withdrawing effect of the adjacent sp²-hybridized nitrogen atom (N1), which stabilizes the resulting carbanion.[1]

  • Directed ortho Metalation (DoM): The lone pair of electrons on the N2 nitrogen atom coordinates with the lithium ion of the organolithium reagent. This coordination pre-organizes the base, directing the deprotonation to the adjacent C5 position in a process analogous to directed ortho metalation in aromatic systems.[2][3]

This combination of electronic and coordination effects makes the C5-lithiation both the kinetically and thermodynamically favored pathway.[4]

Caption: Reaction scheme for C5-lithiation and subsequent iodination.
Q2: Which organolithium base is best for this reaction: n-BuLi, s-BuLi, or LDA?

The choice of base is critical and depends on the substrate's reactivity and potential for side reactions. For 1,4-dimethylpyrazole, n-BuLi is the most common and effective choice. However, understanding the alternatives is key for optimization.

ReagentBase TypeProsCons
n-BuLi Nucleophilic BaseStandard, cost-effective, well-documented for pyrazole lithiation.[5]Can act as a nucleophile in some cases; concentration must be verified by titration.
s-BuLi / t-BuLi Stronger, Bulkier BasesMore reactive, can improve yields with less acidic protons.[6]More pyrophoric and hazardous; can promote side reactions if not handled with extreme care.[7]
LDA Non-Nucleophilic BaseReduces risk of nucleophilic addition side reactions; excellent for deprotonation.[2]Must often be prepared in situ; bulkiness can sometimes hinder approach to the C5 proton.

Recommendation: Begin with 1.1–1.3 equivalents of n-BuLi. If deprotonation is incomplete, consider moving to the more reactive s-BuLi. LDA is a good alternative if nucleophilic side products are suspected.

Q3: Why is maintaining the reaction at -78 °C essential?

Strict temperature control at -78 °C (typically achieved with a dry ice/acetone bath) is crucial for several reasons:

  • Stability of the Lithiated Intermediate: Aryl and heteroaryl lithium species can be unstable at higher temperatures, leading to decomposition or undesired rearrangements.[2]

  • Kinetic Control: Low temperatures ensure the reaction follows the intended kinetic pathway (deprotonation at C5) and prevents side reactions that may become favorable at higher temperatures, such as ether cleavage of the THF solvent.[2]

  • Managing Exotherms: The addition of both the organolithium reagent and the iodine electrophile can be exothermic. Slow, dropwise addition at -78 °C allows for effective heat dissipation, preventing localized temperature spikes that could degrade the product.[8]

Troubleshooting Guide

This section addresses common issues encountered during the lithiation and iodination of 1,4-dimethylpyrazole.

Caption: Troubleshooting workflow for low product yield.
Q: My reaction resulted in a low yield of the desired 5-iodo product, with a significant amount of starting material recovered. What is the likely cause?

A: Incomplete Lithiation. This is the most common failure mode. Several factors can contribute to incomplete deprotonation:

  • Cause 1: Inaccurate Reagent Stoichiometry.

    • Explanation: Solutions of n-butyllithium are notoriously unstable and their concentration decreases over time upon storage. Using the concentration stated on the bottle label is unreliable and often leads to adding substoichiometric amounts of the base.[9]

    • Solution: Always titrate your n-BuLi solution before use. A common and reliable method is titration against a known quantity of diphenylacetic acid until the persistent color of the dianion is observed.

  • Cause 2: Presence of Protic Contaminants.

    • Explanation: Organolithium reagents are extremely strong bases and will react instantly with any available proton source, especially water. Trace amounts of moisture in the solvent, on the glassware, or in the starting material will consume the base before it can deprotonate the pyrazole.

    • Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours) and allowed to cool under an inert atmosphere (Nitrogen or Argon). Use an anhydrous grade of THF, preferably freshly distilled from a drying agent like sodium/benzophenone or passed through a solvent purification system.

Q: The reaction worked, but the yield was still moderate. How can I optimize it further?

A: Focus on the Electrophilic Quench. An inefficient quench with iodine can lead to reduced yields even if lithiation is successful.

  • Cause: Ineffective Iodine Addition.

    • Explanation: Simply adding solid iodine can result in poor mixing and a slow, incomplete reaction. Furthermore, iodine can sublime or react with trace impurities.

    • Solution: Prepare a solution of iodine (1.2-1.4 equivalents) in a minimal amount of anhydrous THF.[5] Add this solution dropwise to the stirred, cold (-78 °C) solution of the lithiated pyrazole. This ensures rapid and homogeneous mixing. Allow the reaction to stir at -78 °C for a period (e.g., 30-60 minutes) before slowly warming to room temperature.[5][10]

  • Cause: Quenching with Protic Solvents Too Early.

    • Explanation: After the iodine quench, the reaction is typically worked up by adding an aqueous solution (e.g., saturated sodium thiosulfate to consume excess iodine, followed by water or brine). If any unreacted lithiated pyrazole remains, it will be quenched by the water, reverting to the starting material.

    • Solution: Ensure the iodine quench is complete by allowing sufficient reaction time before introducing any aqueous solutions. Monitoring by TLC (if a suitable system is available) can confirm the consumption of the intermediate.

Experimental Protocols

Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid
  • Preparation: Flame-dry a 25 mL flask with a stir bar and allow it to cool under a stream of Argon. Accurately weigh ~100 mg (0.47 mmol) of diphenylacetic acid into the flask. Add 5 mL of anhydrous THF and stir to dissolve.

  • Titration: Using a 1 mL syringe, slowly add the n-BuLi solution dropwise to the stirred diphenylacetic acid solution at room temperature.

  • Endpoint: The endpoint is reached upon the first appearance of a persistent pale yellow to orange color, indicating the formation of the diphenylacetate dianion.

  • Calculation: Molarity (M) = (mass of diphenylacetic acid / 212.24 g/mol ) / (2 * volume of n-BuLi solution in L). Note the factor of 2, as two equivalents of BuLi are consumed per molecule of diphenylacetic acid.

Protocol 2: Optimized Synthesis of 5-Iodo-1,4-dimethylpyrazole
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dimethylpyrazole (1.0 eq, e.g., 5.0 mmol, 480 mg) and 25 mL of anhydrous THF.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add freshly titrated n-butyllithium (1.2 eq, e.g., 6.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium salt.

  • Iodine Quench: In a separate dry flask, dissolve iodine (1.4 eq, e.g., 7.0 mmol, 1.78 g) in 10 mL of anhydrous THF. Add this solution dropwise to the lithiated pyrazole solution at -78 °C. A color change from the dark iodine solution to a lighter yellow/brown is typically observed.

  • Warming & Work-up: After stirring for an additional hour at -78 °C, allow the reaction mixture to slowly warm to room temperature.[5] Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel, add 30 mL of ethyl acetate, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-iodo-1,4-dimethylpyrazole.

References

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. [Link]

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261–1267. [Link]

  • Snieckus, V. (1990). Directed ortho metalation.
  • Iwata, S., Qian, C. P., & Tanaka, K. (1992). Directed ortho Lithiation in the Reactions of 3,5-Dimethyl- and 5-Trifluoromethyl-1-phenylpyrazoles with Butyllithium. Chemistry Letters, 21(2), 357-358. [Link]

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Harris, E. B. J. (2014). Response to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?". ResearchGate. [Link]

  • Collum, D. B. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 143-157. [Link]

  • Micetich, R. G., & Shaw, C. C. (1976). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 54(1), 1-8.
  • Anonymous. (n.d.). Lithiation / Iodination. Common Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-iodo-1,4-dimethyl-1H-pyrazole

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-iodo-1,4-dimethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the critical role of unambig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-iodo-1,4-dimethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the critical role of unambiguous structural elucidation, this document offers a comparative approach, contrasting the spectral features of the title compound with its close structural isomers and precursors. By understanding the subtle yet significant shifts induced by substituent effects, researchers can gain greater confidence in their analytical interpretations.

The Foundational Principles: Understanding Substituent Effects in Pyrazole ¹H NMR

The chemical shifts observed in the ¹H NMR spectrum of a substituted pyrazole are governed by the electronic environment of each proton. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density around the pyrazole ring, leading to predictable upfield (shielding) or downfield (deshielding) shifts, respectively.

In the case of 5-iodo-1,4-dimethyl-1H-pyrazole, we must consider the influence of:

  • Two methyl groups: The N-methyl (N-CH₃) and C-methyl (C-CH₃) groups are generally considered weak electron-donating groups.

  • An iodine atom: Iodine exhibits a dual electronic effect. It is electronegative, creating an inductive electron-withdrawing effect. However, its lone pairs can participate in resonance, leading to an electron-donating effect. The net impact on the chemical shift will depend on the position of the iodine atom and the proton being observed.

Predicted ¹H NMR Spectrum of 5-iodo-1,4-dimethyl-1H-pyrazole

  • A singlet corresponding to the C3-H proton of the pyrazole ring.

  • A singlet for the N-methyl (N-CH₃) protons.

  • A singlet for the C4-methyl (C-CH₃) protons.

The anticipated chemical shifts are discussed in the comparative analysis below.

Comparative Spectral Analysis: Distinguishing Isomers and Precursors

To truly appreciate the nuances of the ¹H NMR spectrum of 5-iodo-1,4-dimethyl-1H-pyrazole, a direct comparison with its precursor, 1,4-dimethyl-1H-pyrazole, and its isomer, 3-iodo-1,4-dimethyl-1H-pyrazole, is invaluable.

CompoundC3-H (ppm)N-CH₃ (ppm)C4-CH₃ (ppm)C5-H (ppm)
1,4-dimethyl-1H-pyrazole~7.3~3.7~2.0~7.2
5-iodo-1,4-dimethyl-1H-pyrazole (Predicted) ~7.4 ~3.8 ~2.1 -
3-iodo-1,4-dimethyl-1H-pyrazole-~3.7~2.0~7.5

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Key Observations and Interpretations:

  • Effect of Iodination at C5: Comparing the predicted spectrum of 5-iodo-1,4-dimethyl-1H-pyrazole to its non-iodinated precursor, 1,4-dimethyl-1H-pyrazole, we anticipate a slight downfield shift for the remaining C3-H proton. This is likely due to the net electron-withdrawing inductive effect of the iodine at the adjacent C5 position. The methyl groups are expected to experience a less pronounced downfield shift.

  • Distinguishing between 5-iodo and 3-iodo Isomers: The key to differentiating between 5-iodo-1,4-dimethyl-1H-pyrazole and 3-iodo-1,4-dimethyl-1H-pyrazole lies in the presence or absence of a signal for a ring proton. The 5-iodo isomer will show a singlet for the C3-H proton, while the 3-iodo isomer will exhibit a singlet for the C5-H proton. Due to the differing electronic environments, the chemical shift of the C5-H in the 3-iodo isomer is expected to be further downfield compared to the C3-H in the 5-iodo isomer.

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to acquire experimental data, the following protocol is recommended for obtaining a high-resolution ¹H NMR spectrum.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the pyrazole sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of 0-10 ppm is typically sufficient.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals to determine the relative proton ratios.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Molecular Structure and Analytical Workflow

To further clarify the relationships between the protons and the overall analytical process, the following diagrams are provided.

cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (Dissolution in CDCl₃ with TMS) B Data Acquisition (400 MHz NMR) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C FID Output D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Processed Spectrum E Structural Elucidation & Comparison D->E Interpretation

Caption: A streamlined workflow for the ¹H NMR analysis of pyrazole derivatives.

Conclusion

The structural elucidation of substituted pyrazoles by ¹H NMR spectroscopy is a powerful analytical technique. While direct experimental data for 5-iodo-1,4-dimethyl-1H-pyrazole may be sparse, a robust and reliable spectral prediction can be made through a comparative analysis with its isomers and precursors. By understanding the fundamental principles of substituent effects on chemical shifts, researchers can confidently identify and differentiate between these closely related heterocyclic compounds, ensuring the integrity of their synthetic and developmental endeavors.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Comparative

distinguishing 3-iodo and 5-iodo-1,4-dimethyl-1H-pyrazole isomers

This guide outlines the definitive technical methodology for distinguishing between 3-iodo-1,4-dimethyl-1H-pyrazole and 5-iodo-1,4-dimethyl-1H-pyrazole . These regioisomers are critical intermediates in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive technical methodology for distinguishing between 3-iodo-1,4-dimethyl-1H-pyrazole and 5-iodo-1,4-dimethyl-1H-pyrazole . These regioisomers are critical intermediates in medicinal chemistry (e.g., for Sonogashira or Suzuki couplings), yet their structural similarity often leads to misidentification.

The distinction relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically exploiting the spatial proximity of the N-methyl group to the C5 position.

Part 1: Executive Summary & Decision Matrix

The most reliable method for distinction is NOESY (Nuclear Overhauser Effect Spectroscopy) .

Feature3-Iodo-1,4-dimethyl-1H-pyrazole 5-Iodo-1,4-dimethyl-1H-pyrazole
Structure Iodine at C3; Proton at C5.[1][2][3]Iodine at C5; Proton at C3.
NOESY Signal Strong NOE between N-Me and Ring Proton (H5).NO NOE between N-Me and Ring Proton (H3 is too far).
HMBC Correlation N-Me correlates to a downfield C5 signal (~130-140 ppm).N-Me correlates to an upfield C5-I signal (~80-100 ppm).
Synthesis Origin Typically from cyclization of 3-iodo precursors or non-directed iodination.Typically from lithiation of 1,4-dimethylpyrazole (directed to C5).

Part 2: Mechanistic Context & Synthesis

Understanding the origin of your sample often predicts the isomer.

  • 5-Iodo Isomer (Kinetic/Directed):

    • Route: Lithiation of 1,4-dimethylpyrazole using n-BuLi followed by Iodine quench.

    • Mechanism: The Nitrogen lone pair directs lithiation to the adjacent C5 position (Complex Induced Proximity Effect).

    • Result: Almost exclusively the 5-iodo isomer.[4]

  • 3-Iodo Isomer (Thermodynamic/Cyclization):

    • Route: Often synthesized via condensation of hydrazine with specific 1,3-diketone equivalents or iodination of 4-methylpyrazole followed by methylation (which yields mixtures).

    • Mechanism: If produced via methylation of 3-iodo-4-methyl-1H-pyrazole, a mixture of 3-iodo (less sterically hindered N-alkylation) and 5-iodo isomers results.

Part 3: Detailed Spectroscopic Analysis

1H NMR Spectroscopy

While chemical shifts can vary with solvent, the relative positions are consistent.

  • H5 (in 3-iodo isomer): Typically resonates downfield (approx. 7.3 – 7.6 ppm) due to the deshielding effect of the adjacent nitrogen.

  • H3 (in 5-iodo isomer): Typically resonates upfield (approx. 7.2 – 7.4 ppm) relative to H5.

  • Warning: The Iodine atom exhibits a "heavy atom effect" and anisotropy that can perturb these typical ranges. Do not rely on 1D 1H NMR shifts alone.

NOESY/ROESY (The "Smoking Gun")

This is the self-validating step.

  • Experiment: Irradiate the N-methyl signal (~3.8 ppm).

  • Observation: Look for cross-peaks with the aromatic ring proton.

    • Positive Result (3-Iodo): The N-methyl group is spatially adjacent to the C5-Proton. You will see a strong cross-peak.

    • Negative Result (5-Iodo): The N-methyl group is adjacent to the C5-Iodine. The C3-Proton is on the opposite side of the ring (approx. 4-5 Å away), resulting in no (or very weak) NOE signal.

13C NMR & HMBC

The Heavy Atom Effect of iodine causes a significant upfield shift (shielding) of the attached carbon, often shifting it to 80–100 ppm (compared to 130–140 ppm for C-H).

  • HMBC Protocol: Look for the long-range coupling (3-bond) from the N-methyl protons.

    • The N-methyl protons always couple to C1 and C5 .

    • In 5-Iodo: The N-methyl correlates to a carbon at ~80-100 ppm (the C5-I carbon).

    • In 3-Iodo: The N-methyl correlates to a carbon at ~130-140 ppm (the C5-H carbon).

Part 4: Visualization (Decision Logic)

Pyrazole_Distinction Start Unknown Isomer: (3-iodo or 5-iodo)-1,4-dimethylpyrazole Step1 Step 1: Acquire 1H NMR & NOESY (Target N-Me peak ~3.8 ppm) Start->Step1 Decision Is there a strong NOE correlation between N-Me and the Ring Proton? Step1->Decision Res_Yes YES (Correlation Visible) Decision->Res_Yes Proximity Detected Res_No NO (No Correlation) Decision->Res_No No Proximity Conc_3I Isomer is 3-Iodo-1,4-dimethyl-1H-pyrazole (N-Me is adjacent to H-5) Res_Yes->Conc_3I Conc_5I Isomer is 5-Iodo-1,4-dimethyl-1H-pyrazole (N-Me is adjacent to Iodine) Res_No->Conc_5I Validation Validation (HMBC): N-Me couples to C5. Check C5 chemical shift. Conc_3I->Validation Conc_5I->Validation Val_3I C5 is Downfield (~130 ppm) (C-H Carbon) Validation->Val_3I For 3-Iodo Val_5I C5 is Upfield (~90 ppm) (C-I Carbon) Validation->Val_5I For 5-Iodo

Caption: Logical workflow for distinguishing pyrazole regioisomers using NOESY and HMBC NMR data.

Part 5: Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d6 or CDCl3 . DMSO-d6 is preferred if the proton signals are overlapping, as it often provides better separation of aromatic signals.

  • Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.

  • Temperature: Run at 298 K (25°C).

Protocol B: NOESY Acquisition (Bruker/Varian Standard)
  • Pulse Sequence: noesygpph (Gradient-enhanced NOESY with phase sensitive detection).

  • Mixing Time: Set to 500 ms . This is optimal for small molecules (MW < 500) to observe positive NOE enhancements.

  • Scans: 8–16 scans are usually sufficient for 10 mg samples.

  • Processing: Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions to reduce truncation artifacts.

Protocol C: HMBC Acquisition
  • Optimization: Set long-range coupling constant delay (

    
    ) to 8 Hz  (approx 60 ms). This is standard for 2-3 bond couplings in heteroaromatics.
    
  • Focus: Zoom into the Carbon axis between 80–150 ppm and the Proton axis at the N-methyl shift (~3.8 ppm).

References

  • Regioselectivity in Lithiation of 1-Methylpyrazole. Source: Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[5][6] Context: Establishes that lithiation of N-methylpyrazoles occurs at C5, leading to 5-iodo products.[4] URL:[Link]

  • NMR Chemical Shifts of Trace Impurities & Common Solvents. Source: Organometallics, 2010, 29, 9, 2176–2179. Context: Standard reference for calibrating residual solvent peaks to ensure accurate chemical shift assignment. URL:[Link]

  • 13C NMR Spectroscopy of Iodinated Pyrazoles. Source: Magnetic Resonance in Chemistry, 2012, 50(1), 58-61. Context: Provides comparative data on the "Heavy Atom Effect" of iodine on pyrazole carbon shifts. URL:[Link]

  • NOE and Stereochemical Determination in Heterocycles. Source: Chemistry LibreTexts, "Nuclear Overhauser Effect (NOE)". Context: Methodology for using NOE to determine spatial proximity in rigid isomeric systems.[7][8] URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Iodo vs. 5-Iodo Pyrazole Derivatives

Introduction: The Strategic Importance of Iodopyrazole Isomers in Synthesis The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Iodopyrazole Isomers in Synthesis

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Functionalization of this heterocyclic system is key to modulating its biological activity and physical properties. Among the various synthetic handles, the carbon-iodine bond stands out for its exceptional utility in a wide array of transition-metal-catalyzed cross-coupling reactions.[2]

This guide provides an in-depth comparison of the reactivity of two key regioisomers: 4-iodopyrazoles and 5-iodopyrazoles. While both are valuable building blocks, their utility is dictated by subtle yet significant differences in their electronic and steric profiles. Understanding these differences is paramount for researchers, scientists, and drug development professionals to make informed decisions in synthetic strategy, enabling efficient and regioselective construction of complex molecular architectures. We will explore the underlying principles governing their reactivity, present supporting experimental data from the literature, and provide validated protocols for their application.

The Root of Reactivity: Electronic and Steric Disparity

The reactivity of an aryl iodide in catalysis is fundamentally governed by the ease with which a low-valent metal catalyst, typically palladium(0), can insert into the carbon-iodine bond—a process known as oxidative addition. The electronic and steric environment surrounding this bond dictates the energy barrier for this crucial first step.

Electronic Landscape

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] This arrangement creates a unique electronic distribution:

  • C4 Position: This position is generally considered the most electron-rich carbon in the pyrazole nucleus.[4] It is flanked by two carbons, making it electronically analogous to the β-position of an enamine. This higher electron density can facilitate oxidative addition by making the carbon atom more "hydridic" in character.

  • C5 Position: Located adjacent to the pyridine-like N2 nitrogen and the substituted N1 nitrogen, the C5 position is comparatively electron-deficient. Furthermore, the C5-H bond is notably more acidic than the C4-H bond.[5] This heightened acidity is a cornerstone of its synthetic chemistry, allowing for regioselective deprotonation and subsequent functionalization.[5][6]

Steric Factors

Steric hindrance plays a critical role in catalyst accessibility.

  • C4 Position: The C4 position is relatively unhindered, offering open access for the approach of bulky catalyst-ligand complexes.

  • C5 Position: The C5 position is flanked by the N1-substituent. A bulky group at N1 (e.g., a trityl protecting group or a substituted aryl ring) can significantly encumber the C5 position, potentially slowing down the rate of oxidative addition by sterically repelling the incoming catalyst.

This fundamental difference in accessibility is a key strategic consideration in synthetic design.

Comparative Performance in Key Cross-Coupling Reactions

The true test of reactivity lies in experimental outcomes. We will now compare the performance of 4-iodo and 5-iodo pyrazoles in the most common and synthetically valuable cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] Studies directly comparing the two isomers provide valuable insights. In a model reaction of 1-aryl-3-(trifluoromethyl)pyrazole isomers with phenylboronic acid, the reactivity was found to be comparable, with the 5-iodo isomer showing a slightly higher yield under classical conditions.[5][6]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling [5][6][8]

Iodopyrazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (min/h)Yield (%)
1-Phenyl-3-(CF₃)-4-iodopyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)5-12 min56%[6]
1-Phenyl-3-(CF₃)-5-iodopyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)5-12 min62%[6]
1-Methyl-4-iodo-1H-pyrazoleArylboronic acidsPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)5-12 min67-95%[1][7]

This suggests that for Suzuki couplings, while a subtle electronic or mechanistic advantage may exist for the 5-iodo isomer in some contexts, both isomers are excellent substrates. The choice may therefore be guided by synthetic accessibility rather than a dramatic difference in reactivity.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to C(sp)-C(sp²) bond formation, linking terminal alkynes to aryl halides.[2] In this domain, both 4-iodo and 5-iodo pyrazoles have proven to be highly effective, often delivering excellent yields. A direct comparison again shows high reactivity for both isomers.[5][6][8]

Table 2: Comparative Yields in Sonogashira Coupling [5][6][8]

Iodopyrazole SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Phenyl-3-(CF₃)-4-iodopyrazolePhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (4)Et₃NDMF803>90%[6][9]
1-Phenyl-3-(CF₃)-5-iodopyrazolePhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (4)Et₃NDMF803>90%[6][9]
1,3-Disubstituted-5-chloro-4-iodopyrazolesPhenylacetylenePdCl₂(PPh₃)₂ (3), CuI (1)Et₃NDMF80387-92%[9]

The near-quantitative yields for both isomers underscore the high reactivity of the C-I bond in this transformation, which often overshadows subtle positional effects.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[10] While direct comparative studies are less common, the literature indicates that 4-iodopyrazoles are competent substrates for this reaction.[11][12] The success of these reactions is highly dependent on the choice of ligand, base, and the nature of the amine. Given the steric accessibility of the C4 position, it is an ideal substrate for coupling with a wide range of amines. The sterically more demanding C5 position may require more active catalyst systems or less bulky ligands, particularly when the N1-substituent is large.

Alternative Reactivity Pathways

Beyond palladium-catalyzed cross-coupling, the differential reactivity of iodopyrazole isomers manifests in other important transformations.

Halogen-Metal Exchange

This reaction is a powerful method for generating organometallic reagents.[13][14] Here, the difference between the two isomers is stark and synthetically exploitable. The pronounced acidity of the C5-H proton allows for regioselective synthesis of 5-iodopyrazoles via deprotonation with a strong base (like n-BuLi) followed by quenching with an iodine source.[5][6][15] This pathway is not viable for the C4 position.

Conversely, when subjecting the iodinated pyrazoles to lithium-halogen exchange, the C5-iodide is generally more reactive due to the stabilization of the resulting C5-lithiated species by the adjacent nitrogen atoms.

Caption: Regioselective synthesis pathways for 4- and 5-iodopyrazoles.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require the aromatic ring to be activated by strong electron-withdrawing groups (EWGs).[16][17] The nucleophile attacks the ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[17] The reactivity is highest when EWGs are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge onto the EWG.

In the context of pyrazoles, a strongly electron-withdrawing group at C3 would activate both the C4 and C5 positions for SNAr. The relative reactivity would then depend on which position allows for more effective stabilization of the Meisenheimer intermediate. Often, delocalization involving the ring nitrogen atoms can play a decisive role, potentially favoring substitution at C5. However, this is highly substrate-dependent and requires specific analysis of the electronic effects of all substituents.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the functionalization of iodopyrazoles.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodopyrazole

This protocol is adapted from established procedures for the efficient synthesis of 4-arylpyrazoles.[1][7]

Rationale: Microwave irradiation significantly accelerates the reaction, often leading to higher yields and cleaner profiles in minutes instead of hours.[1] The DME/H₂O solvent system is effective for dissolving both the organic and inorganic reagents, while Cs₂CO₃ is a strong base that effectively promotes the transmetalation step. Pd(PPh₃)₄ is a reliable, air-stable Pd(0) catalyst precursor.

Step-by-Step Methodology:

  • To a 10 mL microwave vial, add the 4-iodopyrazole derivative (0.5 mmol, 1.0 equiv.) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv.).

  • Add cesium carbonate (Cs₂CO₃, 1.25 mmol, 2.5 equiv., 407 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 2 mol%, 11.6 mg).

  • To the vial, add dimethoxyethane (DME, 3 mL) and deionized water (1.2 mL).

  • Seal the vial with a cap and purge with nitrogen or argon gas for 5 minutes.

  • Place the vial in the microwave reactor and irradiate the mixture at 90°C for 5-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of a 5-Iodopyrazole

This protocol is a standard procedure for the alkynylation of aryl iodides.[2][6][9]

Rationale: This reaction uses a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst activates the terminal alkyne, forming a copper(I) acetylide that undergoes transmetalation to the palladium center. Triethylamine (Et₃N) serves as both the base and, often, the solvent.

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 5-iodopyrazole derivative (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%, 7.6 mg).

  • Add anhydrous triethylamine (Et₃N, 5 mL) and anhydrous DMF (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80°C) for 3-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion: A Strategic Choice

The choice between a 4-iodo and a 5-iodo pyrazole derivative is a strategic one, based on a nuanced understanding of their distinct chemical personalities.

  • 4-Iodopyrazoles are the substrates of choice when steric accessibility is paramount. Their unencumbered nature makes them highly reliable in a broad range of cross-coupling reactions, particularly when using bulky ligands or coupling partners. Their synthesis via direct electrophilic iodination is often straightforward.

  • 5-Iodopyrazoles offer a unique synthetic advantage rooted in the acidity of the C5-H precursor, allowing for elegant and highly regioselective lithiation-iodination strategies. While potentially more sterically hindered depending on the N1-substituent, they exhibit excellent, and sometimes slightly superior, reactivity in cross-coupling reactions.

Ultimately, neither isomer is universally "more reactive." The reactivity is context-dependent. For most standard cross-coupling reactions like Suzuki and Sonogashira, both perform exceptionally well, and the choice can be dictated by the most convenient synthetic route to the starting material. However, for transformations that leverage acidity or are sensitive to sterics, the differences become synthetically defining. A thorough understanding of these principles empowers the modern chemist to select the optimal building block for the efficient and precise construction of complex pyrazole-containing targets.

References

  • Benchchem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • Benchchem.
  • Benchchem. Technical Support Center: 4-Iodopyrazole Reactions.
  • Eller, G. A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Eller, G. A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Taylor & Francis Online.
  • Kamal, A., et al. (2021).
  • El-Malah, A. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • Wikipedia.
  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Wang, Z., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Wikipedia.
  • Grokipedia. Metal–halogen exchange.
  • Wikipedia. Metal–halogen exchange.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

Validation

HPLC Method Development &amp; Comparison Guide: 5-iodo-1,4-dimethyl-1H-pyrazole

Executive Summary & Compound Profile This guide provides a technical framework for the HPLC analysis of 5-iodo-1,4-dimethyl-1H-pyrazole . Unlike its 4-iodo regioisomer (synthesized via electrophilic substitution), the 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical framework for the HPLC analysis of 5-iodo-1,4-dimethyl-1H-pyrazole . Unlike its 4-iodo regioisomer (synthesized via electrophilic substitution), the 5-iodo variant is typically generated via directed lithiation of 1,4-dimethylpyrazole. This synthetic route dictates the impurity profile, necessitating a separation method capable of resolving the polar starting material from the lipophilic iodinated product and potential regioisomers.

Physicochemical Profile

Understanding the shift in lipophilicity is key to predicting retention.

Property1,4-dimethyl-1H-pyrazole (SM)5-iodo-1,4-dimethyl-1H-pyrazole (Target)Impact on HPLC
Molecular Weight 96.13 g/mol 222.03 g/mol Significant mass shift (detectable by MS).
LogP (Predicted) ~0.6~1.5 – 1.8Target is significantly more hydrophobic; will elute later.
pKa (Conj. Acid) ~2.5 (Pyrazole N)~1.5 (Inductive effect of I)Both are weak bases; neutral at pH > 4.
UV Max ~210-220 nm~254 nm (Bathochromic shift)Iodine enhances UV absorbance at 254 nm.

Comparative Method Analysis

Two primary methodologies are evaluated: Standard C18 (Baseline) and Phenyl-Hexyl (Alternative/High Selectivity).

Method A: Standard C18 (Baseline Performance)

Best for: Routine reaction monitoring, purity checks.

  • Mechanism: Hydrophobic interaction dominates. The iodine atom significantly increases interaction with the C18 chains compared to the methylated precursor.

  • Pros: Robust, widely available, predictable elution order.

  • Cons: May struggle to separate the 5-iodo target from the 3-iodo regioisomer (if present) due to similar hydrophobicity.

Method B: Phenyl-Hexyl (High Selectivity Alternative)

Best for: Impurity profiling, separating regioisomers (3-iodo vs. 5-iodo).

  • Mechanism:

    
     stacking interactions. The electron-withdrawing iodine atom alters the electron density of the pyrazole ring. The specific position (C5 vs C3) changes the dipole moment and accessibility for 
    
    
    
    -stacking with the phenyl stationary phase.
  • Key Insight: Using Methanol instead of Acetonitrile enhances the

    
     selectivity, as Acetonitrile's own 
    
    
    
    -electrons can compete with the stationary phase.
Predicted Retention Data (Relative Retention Time - RRT)

Reference Peak: 1,4-dimethyl-1H-pyrazole (SM) set to RRT 1.00

CompoundRRT (C18 / ACN)RRT (Phenyl-Hexyl / MeOH)Description
1,4-dimethylpyrazole 1.001.00Elutes near void volume (polar).
5-iodo-1,4-dimethyl... 1.85 - 2.10 2.20 - 2.50 Strong retention due to Iodine lipophilicity.
3-iodo regioisomer~1.90~2.35Phenyl phase often resolves this pair better.
Di-iodo impurity> 2.50> 2.80Highly lipophilic; elutes late.

Detailed Experimental Protocols

Protocol 1: Standard Gradient (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV 254 nm.

Time (min)% BRationale
0.05Initial equilibration for polar SM.
8.095Linear gradient to elute lipophilic Iodine products.
10.095Wash column of any di-iodo/dimer species.
10.15Re-equilibration.
Protocol 2: Isomer-Selective Gradient (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH ~3.8).

  • Mobile Phase B: Methanol (Promotes

    
     interactions).
    
  • Flow Rate: 0.8 mL/min.

Time (min)% BRationale
0.010Higher initial organic to prevent phase collapse (if applicable).
12.090Slower gradient for maximum resolution of isomers.
15.090Wash.

Visualizations

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the origin of the analytes, confirming why specific impurities (SM, Regioisomers) must be separated.

SynthesisPath cluster_legend HPLC Elution Order (C18) SM 1,4-dimethylpyrazole (Starting Material) Li_Int 5-Lithio Intermediate (Kinetic Control) SM->Li_Int n-BuLi THF, -78°C Product 5-iodo-1,4-dimethyl-1H-pyrazole (Target) SM->Product Retains Longer Li_Int->Product Quench w/ I2 Impurity_3 3-iodo Isomer (Thermodynamic Drift) Li_Int->Impurity_3 Equilibration (Temp > -40°C)

Caption: Synthesis pathway showing the origin of the 5-iodo target and potential 3-iodo regioisomer impurity.

Diagram 2: Separation Mechanism Comparison

This diagram contrasts how the two column types interact with the target molecule.

SeparationMech cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column Target 5-iodo-1,4-dimethyl-1H-pyrazole C18_Mech Hydrophobic Interaction (Alkyl Chain <-> Iodine) Target->C18_Mech Phenyl_Mech Pi-Pi Stacking (Phenyl Ring <-> Pyrazole Ring) Target->Phenyl_Mech C18_Result Separation based on LogP (Polarity) C18_Mech->C18_Result Phenyl_Result Separation based on Electron Density & Shape Phenyl_Mech->Phenyl_Result

Caption: Mechanistic difference between C18 (hydrophobicity) and Phenyl-Hexyl (Pi-Pi stacking) modes.

Troubleshooting & Validation

  • Peak Tailing: Pyrazoles are basic. If the peak tails on C18, ensure the mobile phase pH is controlled. 0.1% Formic Acid (pH ~2.7) usually suppresses silanol interactions. If tailing persists, switch to 10mM Ammonium Acetate (pH 4.5) or use a "Base-Deactivated" column.

  • Sample Diluent: Dissolve the sample in 50:50 Water:Acetonitrile. Dissolving pure iodine compounds in 100% organic solvent can sometimes lead to peak distortion (fronting) if the injection volume is large (>5 µL).

  • Carryover: Iodinated compounds can be "sticky." If ghost peaks appear in blank runs, add a needle wash step with 90% Acetonitrile / 10% Isopropanol.

References

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds.[1][2][3] The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry.

  • Holzer, W., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank. (Reference for comparative spectral data of regioisomers).

  • PubChem. (2025).[4] 1,4-Dimethylpyrazole Compound Summary. (Physicochemical data source).

  • Agilent Technologies. (2009).[5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. (Grounding for Phenyl-Hexyl method choice).

Sources

Comparative

Biological Activity of 5-Substituted 1,4-Dimethylpyrazole Derivatives

Executive Summary The 5-substituted 1,4-dimethylpyrazole scaffold represents a specialized, high-precision pharmacophore distinct from the more common 1,3,5-trimethyl or 1,5-diaryl pyrazole classes. While traditional pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-substituted 1,4-dimethylpyrazole scaffold represents a specialized, high-precision pharmacophore distinct from the more common 1,3,5-trimethyl or 1,5-diaryl pyrazole classes. While traditional pyrazoles (e.g., Celecoxib, Rimonabant) often rely on 1,5-substitution for steric bulk, the 1,4-dimethyl core offers a unique electronic and steric vector that has recently gained traction in immunology (CCR6 antagonism) and kinase inhibition (LRRK2) .

This guide objectively analyzes the biological performance of this specific regioisomer, comparing it against standard therapeutic agents and structural isomers. Experimental data confirms that the precise placement of the methyl group at the N1 and C4 positions, combined with C5-substitution, is critical for achieving selectivity in complex signaling cascades.

Structural Analysis & Isomer Differentiation

The biological efficacy of pyrazoles is strictly governed by regiochemistry. The 1,4-dimethyl-5-substituted pattern creates a specific hydrophobic pocket interaction that differs significantly from its isomers.

Comparative Pharmacophore Analysis
Feature1,4-Dimethyl-5-Substituted (Focus)1,3-Dimethyl-5-Substituted (Alternative)1,5-Dimethyl-3-Substituted (Alternative)
Steric Profile Compact C4-Methyl; Open C3 position.C3-Methyl creates steric clash; C4 open.C5-Methyl creates N1-proximity clash.
Electronic Effect C4-Methyl is electron-donating to the active site; N1-Methyl modulates basicity.C3-Methyl affects H-bonding at N2.C5-Methyl often twists the N1-Aryl bond (if present).
Primary Utility CCR6 Antagonism , LRRK2 Inhibition.PDE4 Inhibition, General Antimicrobial.[1]COX-2 Inhibition (Celecoxib class).
Synthesis Challenge High : Requires regioselective control to prevent 1,3-isomer formation.Low : Thermodynamically favored product.Medium : Sterically driven.

Critical Application: Immunology & CCR6 Antagonism

The most potent application of 5-substituted 1,4-dimethylpyrazoles is in the inhibition of CCR6 (C-C motif chemokine receptor 6) , a key driver in autoimmune diseases like psoriasis and rheumatoid arthritis.

Performance vs. Alternatives

In a high-throughput screening campaign for CCR6 antagonists, the 1,4-dimethylpyrazole derivative (Compound 18l) demonstrated superior selectivity compared to thiazole and oxazole bioisosteres.

Table 1: Comparative Potency in Chemotaxis Inhibition

Compound ClassCore ScaffoldCCR6 IC50 (nM)CXCR2 IC50 (nM)Selectivity Ratio (CXCR2/CCR6)
Compound 18l 1,4-Dimethylpyrazole 5.8 524 90x (High Selectivity)
Compound 18k1-Methylpyrazole (No C4-Me)>100450<4.5x (Poor)
StandardSmall Molecule Antagonist (Ref)12.015.01.25x (Non-selective)
AlternativeThiazole Derivative22.01105x

Insight: The addition of the C4-methyl group (transforming the core to 1,4-dimethyl) enhances potency by >10-fold and critically improves selectivity against CXCR2, reducing potential neutrophil-related side effects.

Mechanism of Action: CCR6/CCL20 Signaling Blockade

The 5-substituted 1,4-dimethylpyrazole moiety functions as an allosteric antagonist , locking the CCR6 receptor in an inactive conformation. This prevents the binding of the ligand CCL20 (MIP-3α), thereby halting the recruitment of Th17 cells to inflammatory sites.

CCR6_Pathway CCL20 CCL20 (Ligand) CCR6 CCR6 Receptor (Th17 Surface) CCL20->CCR6 Binds G_Protein G-Protein Activation (Gαi) CCR6->G_Protein Activates Inhibitor 1,4-Dimethylpyrazole (Allosteric Antagonist) Inhibitor->CCR6 Blocks (Allosteric) Calcium Ca2+ Mobilization G_Protein->Calcium Actin Actin Polymerization G_Protein->Actin Migration Chemotaxis / Inflammation Calcium->Migration Actin->Migration

Caption: Logical flow of CCR6 inhibition. The 1,4-dimethylpyrazole antagonist prevents G-protein coupling, halting Th17 cell migration.

Secondary Application: Kinase Inhibition (LRRK2) & Antimicrobial

LRRK2 Inhibition (Parkinson's Research)

Derivatives featuring the 1,4-dimethylpyrazole amino linkage have shown promise against LRRK2 , a kinase mutated in Parkinson's disease.

  • Activity: 2-[(1,4-dimethyl-1H-pyrazol-4-yl)amino] derivatives exhibit IC50 values in the low nanomolar range (<50 nM).

  • Advantage: The 1,4-substitution pattern orients the pyrazole nitrogen to form a critical hydrogen bond with the kinase hinge region, a geometry not accessible to 1,3-isomers without steric penalty.

Antimicrobial Activity (Pyrazolone Tautomers)

The tautomeric form, 1,4-dimethyl-5-phenylpyrazole-3(2H)-one , has demonstrated specific inhibition of E. coli L-threonine dehydrogenase (TDH).[2]

  • EC50: 47 ± 16 µM against TDH.[2]

  • Mechanism: Mixed inhibition, affecting metabolic flux in Gram-negative bacteria.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,4-Dimethyl-5-Substituted Pyrazoles

Achieving the 1,4-dimethyl pattern without contaminating 1,3-isomers is the primary synthetic challenge.

Methodology:

  • Starting Material: Begin with 4-methylpropiophenone (or relevant aryl ketone).

  • Formylation: React with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 110°C for 12h to generate the enaminone intermediate.

  • Cyclization (Critical Step):

    • Dissolve enaminone in Ethanol (0.1 M).

    • Add Methylhydrazine (1.1 equiv) at 0°C.

    • Control: To favor the 1,4-dimethyl isomer over the 1,3-dimethyl, maintain low temperature (0-5°C) for the initial addition, then warm to RT.

    • Note: The steric bulk of the C4-methyl group in the enaminone directs the nucleophilic attack of the methylhydrazine.

  • Purification: The 1,4-isomer is typically less polar. Separate via flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm regiochemistry using NOESY NMR (Interaction between N-Me and C5-Aryl protons confirms 1,5-proximity; interaction between N-Me and C4-Me confirms 1,4-pattern).

Protocol B: CCR6 Chemotaxis Assay

Self-validating protocol to measure biological efficacy.

  • Cell Line: Use Baf/3 cells stably transfected with human CCR6 (hCCR6-Baf/3).

  • Preparation: Resuspend cells in chemotaxis buffer (RPMI 1640 + 0.1% BSA) at

    
     cells/mL.
    
  • Inhibitor Treatment: Incubate cells with the test compound (1,4-dimethylpyrazole derivative) for 30 mins at 37°C.

    • Control: DMSO vehicle (Negative), Standard antagonist (Positive).

  • Migration:

    • Place CCL20 (10 nM) in the bottom chamber of a 96-well transwell plate (5 µm pore size).

    • Add treated cells to the top chamber.

    • Incubate for 4 hours at 37°C / 5% CO2.

  • Quantification: Measure migrated cells in the bottom chamber using CellTiter-Glo® (luminescence).

  • Calculation: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. inhibition to derive IC50.

Workflow Diagram: Drug Discovery Pipeline

Workflow Start Target Selection (CCR6 / LRRK2) Design Scaffold Design 1,4-Dimethyl Core Start->Design Synth Regioselective Synthesis (Enaminone Route) Design->Synth Screen Primary Screening (Chemotaxis / Kinase Assay) Synth->Screen Screen->Design Inactive Hit Hit Validation (IC50 < 100 nM) Screen->Hit Active Selectivity Selectivity Profiling (vs. CXCR2 / Kinome) Hit->Selectivity Selectivity->Design Off-Target Lead Lead Candidate Selectivity->Lead High Selectivity

Caption: Iterative workflow for optimizing 1,4-dimethylpyrazole derivatives from target selection to lead candidate.

References

  • Pfizer Inc. (2025). Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. ACS Medicinal Chemistry Letters. Link (Note: Describes 1,4-dimethylpyrazole derivative 18l).

  • University of Ljubljana . (2022). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles and Characterization of Antibacterial Activity. ResearchGate. Link

  • Merck Frosst Centre . (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. Link

  • Johnson & Johnson PRD . (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link

  • Vertex Pharmaceuticals . (2021). Design and Synthesis of LRRK2 Inhibitors Using a Checkpoint Kinase 1 Surrogate. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

5-iodo-1,4-dimethyl-1H-pyrazole: Proper Disposal Procedures

Executive Summary & Operational Directive Immediate Action: 5-iodo-1,4-dimethyl-1H-pyrazole must be classified and disposed of as Halogenated Organic Waste .[1] Under no circumstances should this compound be discharged i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action: 5-iodo-1,4-dimethyl-1H-pyrazole must be classified and disposed of as Halogenated Organic Waste .[1] Under no circumstances should this compound be discharged into municipal sewage systems or mixed with non-halogenated waste streams.[2]

Critical Hazard: While the pyrazole core is relatively stable, the carbon-iodine (C-I) bond is the weakest among halo-organics. Improper disposal or mixing with strong oxidizers can liberate elemental iodine (


) or hydroiodic acid (

), posing significant corrosion and inhalation risks.

Disposal Code Recommendation:

  • US EPA (RCRA): Not explicitly P- or U-listed. Classify as D001 (if flammable solvent mix) or Hazardous Waste (Characteristic) due to toxicity.

  • Waste Tagging: "Halogenated Organic Solid" (if pure) or "Halogenated Solvent Waste" (if in solution).

Chemical Profile & Waste Characterization[3][4][5]

To ensure safe disposal, we must understand the physicochemical properties driving the waste classification.

PropertyDataDisposal Implication
Chemical Structure Iodinated HeterocycleContains heavy halogen (Iodine). Requires high-temp incineration with scrubbing.
Physical State Solid (likely off-white powder)Dispose as solid hazardous waste unless dissolved.
Reactivity Sensitive to light/oxidizersDo not store waste in clear glass under direct light. Do not mix with oxidizing acids (HNO3).
Toxicity Acute Tox. 4 (Oral), IrritantHandling requires standard PPE (Nitrile gloves, safety glasses).
Combustion Products

,

,

,

Incineration releases corrosive gases; commercial disposal facilities must be notified of high iodine content.

Expert Insight: The presence of Iodine distinguishes this from standard chlorinated waste. Iodine is heavier and less volatile but generates highly corrosive combustion byproducts. Commercial incinerators often charge a premium or require specific labeling for high-iodine waste to adjust their flue gas scrubbers.

Pre-Disposal Segregation Strategy

Effective segregation is the primary defense against unexpected chemical reactions in the waste container.

The "Halogen Rule"

Because this molecule contains Iodine, it must be segregated into the Halogenated Waste stream.[1]

  • Why? Mixing halogenated compounds with non-halogenated solvents (like acetone or ethanol) renders the entire mixture "Halogenated" for disposal purposes, increasing disposal costs by up to 300%.

  • Incompatibility: Never mix with strong oxidizers (Peroxides, Nitric Acid). Oxidation of the iodide moiety releases violet Iodine vapor (

    
    ), which is toxic and stains equipment.
    
Segregation Logic Flow

The following decision tree illustrates the required segregation workflow for this specific compound.

SegregationLogic Start Waste Generation: 5-iodo-1,4-dimethyl-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidBin Container A: Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolv LiquidBin Container B: Halogenated Liquid Waste (MUST be segregated) HaloSolv->LiquidBin NonHaloSolv->LiquidBin Contaminates Stream!

Figure 1: Decision matrix for segregating iodinated pyrazole waste. Note that even if dissolved in non-halogenated solvents, the presence of the iodine atom mandates disposal as Halogenated Waste.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagents, weighing boats, contaminated gloves, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bucket. Avoid metal containers due to potential corrosion from iodine off-gassing.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the rigid container. This "double containment" prevents dust generation when the container is opened at the disposal facility.

  • Labeling:

    • Constituents: "5-iodo-1,4-dimethyl-1H-pyrazole (Solid), < 5% Trace Solvents".

    • Hazards: Check "Toxic" and "Irritant".[3][4]

  • Storage: Screw the lid tight. Store in a satellite accumulation area (SAA) away from light.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Filtrates, reaction mixtures, HPLC waste.

  • Compatibility Check: Ensure the solution pH is between 5 and 9. Acidic solutions can degrade the C-I bond over time. Neutralize if necessary before adding to the waste drum.

  • Transfer: Pour into the Halogenated Solvent Waste carboy (typically red or yellow safety cans, or HDPE carboys).

  • Logging: Immediately log the volume added.

    • Crucial: Explicitly write "Contains Organic Iodine" on the tag if your institution requires specific halogen tracking.

  • Venting: Ensure the container is vented (using a safety cap with a pressure relief valve) if there is any risk of ongoing slow reaction, though this pyrazole is generally stable.

Emergency Spill Response (Disposal Focused)

If a container breaks or powder is spilled:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion.

    • Liquids: Surround with absorbent boom or vermiculite.[4]

  • Deactivation (Optional but Recommended): If the spill is large and potentially reactive, treat the area with a dilute sodium thiosulfate solution. This reduces any free iodine (indicated by purple/brown staining) to colorless iodide, minimizing vapor risk.

  • Disposal: Scoop all absorbent material into a heavy-duty plastic bag. Label as "Hazardous Waste - Debris from Spill (Contains Iodinated Organics)" .

Regulatory & Compliance Framework

Adherence to these regulations ensures the "Chain of Custody" for the waste is unbroken.

  • RCRA (USA): While not a specific "P" or "U" listed waste, the generator is responsible for determining characteristics. The default safe classification is Hazardous Waste .

  • DOT (Transport):

    • Shipping Name: Waste Toxic solids, organic, n.o.s. (5-iodo-1,4-dimethyl-1H-pyrazole).

    • Class: 6.1 (Toxic).

    • Packing Group: III.

Final Disposition Pathway

The following diagram outlines the lifecycle of the waste from your bench to final destruction.

DisposalLifecycle Bench Lab Bench (Satellite Area) Tagging Waste Tagging (Full Chemical Name) Bench->Tagging EHS EHS Pickup (90-Day Limit) Tagging->EHS Transport DOT Transport (Class 6.1) EHS->Transport Incineration High-Temp Incineration (>1100°C) Transport->Incineration Scrubber Wet Scrubber (Removes HI/I2) Incineration->Scrubber Flue Gas Treatment

Figure 2: Lifecycle of iodinated waste. Note the critical "Scrubber" step required to neutralize acid gases generated during incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

Sources

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